amphiphysin
Description
Historical Context and Initial Identification
Amphiphysin was first identified in 1992 as a novel protein associated with the cytoplasmic surface of synaptic vesicles in the brain. cam.ac.uknih.govnih.govnih.govembopress.org Initial research involved raising antisera against proteins from synaptic plasma membranes to screen brain cDNA expression libraries, leading to the isolation of a cDNA encoding this unique 75 kDa protein. nih.govembopress.org Its localization was found to be presynaptic and widespread across many synapses in the nervous systems of chickens and rats, showing a distribution pattern similar to that of the synaptic vesicle protein, synaptophysin. embopress.org
Further investigations revealed that this compound is the primary autoantigen in a rare neurological autoimmune disorder called Stiff-Person Syndrome (SPS), particularly in cases associated with breast cancer. nih.govnovusbio.comuniprot.orgnih.gov This discovery provided a crucial link between autoimmunity and specific neuronal proteins. The gene encoding human this compound, designated as AMPH, was subsequently mapped to chromosome 7p13-p14. nih.gov
Overview of the this compound Protein Family and Isoforms
The this compound family of proteins is characterized by a conserved domain structure, most notably the Bin-Amphiphysin-Rvs (BAR) domain at the N-terminus, which is involved in sensing and inducing membrane curvature. molbiolcell.orgwikipedia.org This family is found across various species, from yeast to mammals, and plays fundamental roles in cellular processes involving membrane dynamics, such as endocytosis and signal transduction. cam.ac.uknih.gov
This compound I (also known as AMPH) is predominantly expressed in the brain, where it is highly concentrated in nerve terminals. wikigenes.orgnih.gov It plays a critical role in clathrin-mediated endocytosis, a process essential for the recycling of synaptic vesicles after neurotransmitter release. nih.govwikipedia.org this compound I functions as a recruitment hub, interacting with key proteins of the endocytic machinery, including dynamin, clathrin, and the adaptor protein complex AP-2. wikipedia.org It can exist as a homodimer or form a heterodimer with its isoform, this compound II. cam.ac.ukresearchgate.net The protein has a molecular weight of approximately 128 kDa. nih.gov
This compound II, also widely known as Bridging Integrator 1 (BIN1) or SH3P9, is ubiquitously expressed in various tissues, with particularly high concentrations in skeletal and cardiac muscle, as well as the brain. cam.ac.ukscispace.comresearchgate.netnih.govrupress.orguniv-smb.frelifesciences.org Unlike the more neuron-specific this compound I, BIN1 has a broader range of functions. scispace.com Mutations in the BIN1 gene are linked to the inherited muscle disorder centronuclear myopathy. scispace.comnih.gov Furthermore, altered BIN1 expression has been implicated in the pathogenesis of heart failure, late-onset Alzheimer's disease, and various cancers. scispace.comnih.govuniv-smb.fr The largest brain-specific isoform of BIN1 is approximately 95 kDa. cam.ac.uk
The study of this compound orthologs in model organisms has been instrumental in elucidating its fundamental cellular functions.
Yeast (Saccharomyces cerevisiae): The yeast homologs are Rvs161p and Rvs167p. nih.govnih.govdntb.gov.ua The term "Rvs" stands for "reduced viability upon starvation," which was the phenotype observed in the initial mutant screens. nih.gov These two proteins form an essential heterodimer that is involved in endocytosis, actin cytoskeleton organization, and maintaining cell polarity. nih.govnih.govdntb.gov.ua
Fruit Fly (Drosophila melanogaster): In contrast to its role in mammalian neurons, Drosophila this compound is not essential for synaptic vesicle endocytosis. wikipedia.orgnih.gov Instead, it is implicated in the organization of specialized, actin-rich membrane domains and the proper localization of certain postsynaptic proteins. nih.gov Loss of this compound function in flies leads to defects in synaptic physiology and behavior. nih.gov
Nematode (Caenorhabditis elegans): Studies in C. elegans have also contributed to understanding the conserved roles of the this compound protein family in multicellular organisms, particularly in processes related to membrane trafficking and cytoskeletal dynamics.
A key feature of the this compound family is the generation of multiple protein isoforms through alternative splicing of the primary RNA transcript. wikipedia.orgmaayanlab.cloudwikipedia.org This mechanism allows for a diversity of functions and tissue-specific expression patterns.
This compound I: Alternative splicing of the AMPH gene produces several isoforms. wikipedia.orgmaayanlab.cloud While the full-length 128 kDa isoform is predominant in the brain, a shorter 108 kDa isoform, which lacks a 42-amino acid insert, is the primary form found in non-neuronal tissues. nih.gov Additionally, novel splice variants have been identified that are expressed specifically in the retina. nih.gov
This compound II (BIN1): The BIN1 gene undergoes extensive alternative splicing, with its 20 exons being differentially included to generate numerous isoforms with distinct expression patterns and functions. researchgate.net For example, specific splice variants are enriched in neurons, muscle cells, or are associated with tumor cells. researchgate.netresearchgate.net This differential splicing affects key functional regions, such as the clathrin and AP-2 binding (CLAP) domain, tailoring the protein's function to the specific needs of the cell type. researchgate.net
Table 1: Overview of Major this compound Family Members
| Protein Name | Common Aliases | Organism | Primary Tissue Expression | Key Associated Functions/Diseases |
|---|---|---|---|---|
| This compound I | AMPH | Mammals | Brain (Nerve Terminals) | Synaptic Vesicle Endocytosis, Stiff-Person Syndrome |
| This compound II | BIN1, SH3P9 | Mammals | Ubiquitous (high in Muscle, Brain) | T-tubule formation, Endocytosis, Alzheimer's Disease, Cancer, Centronuclear Myopathy |
| Rvs161p | Yeast | Endocytosis, Actin Cytoskeleton, Cell Polarity | ||
| Rvs167p | Yeast | Endocytosis, Actin Cytoskeleton, Cell Polarity |
Table 2: Tissue-Specific Expression of Human this compound Isoforms
| Gene | Isoform Feature | Predominant Tissue(s) | Notes |
|---|---|---|---|
| AMPH (this compound I) | Full-length (128 kDa) | Brain | Highly concentrated at synapses. |
| AMPH (this compound I) | Lacks 42-aa insert (108 kDa) | Non-neuronal tissues, Breast Cancer | Predominant isoform outside the CNS. nih.gov |
| AMPH (this compound I) | Novel insertions/deletions | Retina | Specific splice variants identified. nih.gov |
| BIN1 (this compound II) | Includes brain-specific exons | Brain | Contains a clathrin and AP-2 binding (CLAP) domain. researchgate.net |
| BIN1 (this compound II) | Includes muscle-specific exon | Skeletal and Cardiac Muscle | Crucial for T-tubule structure and function. wikipedia.orgscispace.com |
Properties
CAS No. |
147954-52-7 |
|---|---|
Molecular Formula |
C10H19NO4 |
Synonyms |
amphiphysin |
Origin of Product |
United States |
Ii. Molecular Architecture and Functional Domains of Amphiphysin
Bin/Amphiphysin/Rvs (BAR) Domain
The BAR domain is a highly conserved module found in numerous proteins involved in membrane remodeling. asm.org It is a key player in sensing and inducing membrane curvature, a critical step in processes like endocytosis. scispace.comnih.gov
The BAR domain forms an elongated, crescent-shaped homodimer. cam.ac.ukrcsb.org Each monomer consists of three long, kinked α-helices that intertwine to form a stable six-helix bundle upon dimerization. scispace.com The concave face of this banana-shaped dimer is characterized by a high density of positively charged amino acid residues. cam.ac.uk This positive charge facilitates the interaction of the BAR domain with the negatively charged phospholipids (B1166683) of the inner leaflet of the plasma membrane through electrostatic interactions. nih.govmdpi.com The structure of the Drosophila amphiphysin BAR domain was solved by X-ray crystallography, revealing this characteristic crescent shape. rcsb.orgpbrg.hu
This compound contains a specific type of BAR domain known as an N-BAR domain. molbiolcell.org This nomenclature signifies the presence of an N-terminal amphipathic helix, designated H0, preceding the BAR domain itself. cam.ac.uknih.gov This helix is typically unstructured in the absence of a membrane but folds upon membrane binding and inserts into one leaflet of the lipid bilayer. cam.ac.uk This insertion acts like a wedge, inducing further membrane curvature which is then stabilized by the binding of the curved BAR domain. cam.ac.uk The combination of the amphipathic helix insertion and the electrostatic interactions of the BAR domain concave surface provides a powerful mechanism for deforming membranes. molbiolcell.org
Dimerization is an intrinsic and essential feature of BAR domain function. scispace.com The formation of the crescent-shaped dimer creates the necessary architecture for membrane curvature sensing and induction. rcsb.orgpbrg.hu The dimerization interface buries a significant hydrophobic surface area, contributing to the stability of the dimer. scispace.com While this compound exists as a dimer in solution, its interaction with membranes can promote the formation of higher-order oligomers. cam.ac.uk This oligomerization into helical coats around the membrane is crucial for the generation and stabilization of membrane tubules. nih.govnih.gov The ability of BAR domains to self-assemble into these larger structures is a key aspect of their function in shaping cellular membranes. nih.gov
Src Homology 3 (SH3) Domain
Located at the C-terminus of the this compound protein, the Src Homology 3 (SH3) domain is a well-characterized protein-protein interaction module. wikipedia.org It plays a critical role in recruiting other proteins to sites of membrane remodeling.
The SH3 domain is a small protein module, typically consisting of about 50-60 amino acids, that folds into a characteristic β-barrel structure composed of five or six β-strands. embopress.orgresearchgate.net A key feature of the this compound-2 SH3 domain structure, as determined by X-ray crystallography, is a prominent patch of negative electrostatic potential on its surface. embopress.orgnih.gov This acidic patch is a distinguishing feature compared to many other SH3 domains and is crucial for its specific interactions with binding partners. embopress.org The core of the SH3 domain provides a scaffold that displays conserved hydrophobic residues, forming a shallow groove that serves as the binding surface for proline-rich sequences on target proteins. researchgate.netembopress.org
The primary function of the this compound SH3 domain is to mediate interactions with other proteins, thereby linking membrane curvature generation to the broader endocytic machinery. cam.ac.uk The SH3 domain binds to specific proline-rich domains (PRDs) on its target proteins. embopress.org A major binding partner for the this compound SH3 domain is the GTPase dynamin, a protein essential for pinching off vesicles during endocytosis. cam.ac.ukembopress.org The interaction is highly specific, in part due to the aforementioned negatively charged patch on the this compound SH3 domain, which recognizes a "PxRPxR" motif in dynamin containing two critical arginine residues. embopress.orgplos.org This interaction is crucial for recruiting dynamin to the necks of budding vesicles. embopress.org Besides dynamin, the this compound SH3 domain also interacts with other proteins containing proline-rich sequences, such as synaptojanin and N-WASP, further integrating this compound into the complex network of proteins that regulate endocytosis and cytoskeletal dynamics. mdpi.comembopress.org
Clathrin and Adaptor Protein (CLAP) Binding Domain
Located in the central region of this compound, the Clathrin and Adaptor Protein (CLAP) domain is essential for its role as a scaffold protein in endocytosis. cam.ac.uk This domain facilitates the recruitment of the core components of the endocytic machinery, namely clathrin and the adaptor protein complex 2 (AP-2). nih.gov
The interaction with clathrin is fundamental for the formation of the polyhedral lattice that coats the invaginating vesicle. The CLAP domain of this compound binds directly to the N-terminal domain of the clathrin heavy chain. nih.gov This interaction is critical for the proper assembly and stabilization of the clathrin coat at the plasma membrane.
Simultaneously, the CLAP domain interacts with the α-appendage of the AP-2 complex. pnas.orguniprot.org The AP-2 complex acts as a bridge, linking the clathrin coat to transmembrane cargo proteins destined for internalization. The binding of this compound to AP-2 helps to recruit and concentrate these adaptors at the site of vesicle budding. pnas.org Research has shown that the overexpression of this compound fragments containing the CLAP domain can disrupt clathrin-mediated endocytosis by sequestering clathrin and AP-2, leading to a diffuse distribution of clathrin and an accumulation of AP-2 at membrane patches. nih.gov This highlights the critical role of the CLAP domain in coordinating the assembly of the clathrin coat.
Interestingly, a splice variant of this compound 2 exists that lacks the CLAP domain, suggesting that not all functions of this compound are dependent on direct interaction with clathrin and AP-2. cam.ac.uk The binding sites for clathrin and AP-2 within the CLAP domain are arranged in tandem, and their interaction with their respective partners is not mutually exclusive of this compound's other interactions, such as with dynamin. nih.gov This allows for the formation of a multi-protein complex that drives vesicle formation.
The specific binding motif within this compound for the AP-2 α-appendage has been identified as an FxDxF motif. pdbj.org This motif is also found in other endocytic accessory proteins, suggesting a common mechanism for recruitment to the AP-2 complex. pdbj.org
Table 1: Key Interaction Partners of the this compound CLAP Domain
| Interacting Protein | Binding Site on Partner | Functional Consequence |
| Clathrin Heavy Chain | N-terminal domain | Recruitment and assembly of the clathrin lattice. nih.gov |
| Adaptor Protein 2 (AP-2) | α-appendage | Recruitment of AP-2 to the endocytic site, linking clathrin to cargo. pnas.org |
Proline-Arginine-Rich Regions and Other Interaction Motifs
Beyond the CLAP domain, this compound possesses other critical interaction motifs, most notably a C-terminal Src homology 3 (SH3) domain and proline-arginine-rich regions. These domains are pivotal for the recruitment of additional proteins that regulate the later stages of endocytosis.
The most well-characterized interaction mediated by the C-terminal SH3 domain is with the proline-rich domain (PRD) of the large GTPase dynamin. embopress.orgmolbiolcell.org Dynamin is responsible for the final scission of the newly formed vesicle from the plasma membrane. This compound's SH3 domain binds to specific proline-rich sequences on dynamin, with the PSRPNR sequence being a key recognition site. cam.ac.ukembopress.org This interaction is crucial for recruiting dynamin to the neck of the budding vesicle. cam.ac.uk In fact, the this compound-dynamin interaction is one of the strongest known SH3-mediated interactions. embopress.org The SH3 domains of both this compound 1 and 2 can bind to dynamin, and it is proposed that an this compound heterodimer can associate with multiple dynamin molecules, thereby activating dynamin's GTPase activity. molbiolcell.org
In addition to dynamin, the SH3 domain of this compound also interacts with synaptojanin, an inositol-5'-phosphatase. cam.ac.ukpnas.org Synaptojanin is thought to regulate the local concentration of phosphoinositides, which in turn can influence the binding of other endocytic proteins to the membrane. This compound binds to distinct proline-rich sites on synaptojanin, such as PIRPSR and PTIPPR. nih.gov
Furthermore, the central region of mammalian amphiphysins contains a proline-arginine-rich region that serves as a binding site for endophilin. ebi.ac.uk Endophilins are members of the BAR domain protein family and are also implicated in membrane curvature and fission.
The various interactions mediated by these domains are not static but are subject to regulation, for instance, by phosphorylation. molbiolcell.orgebi.ac.uk The intricate network of protein-protein interactions orchestrated by this compound's CLAP domain, SH3 domain, and proline-arginine-rich regions positions it as a central hub in the regulation of clathrin-mediated endocytosis. cam.ac.uk
Table 2: Proline-Rich Domain (PRD) Binding Partners of the this compound SH3 Domain
| Binding Partner | Specific Binding Motif/Region on Partner | Key Function of Partner |
| Dynamin | Proline-Rich Domain (PRD), specifically sequences like PSRPNR. cam.ac.ukembopress.org | Vesicle scission from the plasma membrane. embopress.org |
| Synaptojanin | Proline-Rich Domain (PRD), at distinct sites such as PIRPSR and PTIPPR. nih.gov | Inositol-5'-phosphatase activity, regulating phosphoinositide metabolism. cam.ac.ukpnas.org |
| Endophilin | Proline-Arginine-Rich Region | Membrane curvature and fission. ebi.ac.uk |
Iii. Membrane Dynamics and Remodeling Mechanisms Mediated by Amphiphysin
Membrane Curvature Sensing and Induction
Amphiphysin's capacity to interact with and deform membranes is intrinsically linked to its structural organization, particularly the presence of the BAR domain and N-terminal amphipathic helices. These modules work in concert to facilitate membrane bending and the formation of highly curved structures.
Role of the BAR Domain in Membrane Bending and Tubulation
The BAR domain is a conserved protein module found in this compound and other proteins involved in membrane remodeling. It typically forms a crescent-shaped dimer with a concave surface enriched in positively charged residues. cam.ac.ukplos.org This positively charged surface interacts electrostatically with the negatively charged headgroups of lipids in the membrane bilayer, acting as a scaffold that promotes membrane bending to match the intrinsic curvature of the dimer. plos.orgnih.gov This "scaffolding" mechanism is considered a primary way BAR domains, including that of this compound, induce membrane curvature and drive the formation of membrane tubules in vitro. plos.orgnih.govnih.gov Studies using molecular dynamics simulations have supported the scaffolding mechanism, showing that BAR domains can bend membranes even without associated amphipathic helices, primarily through the interaction of their positively charged concave surface with negatively charged membranes. nih.govresearchgate.net The intrinsic curvature of the BAR domain correlates with its preference for membranes of a particular curvature, allowing it to also function as a curvature sensor, preferentially binding to already curved membranes. embopress.orgnih.gov Different BAR domain subfamilies, such as N-BAR and F-BAR domains, exhibit varying degrees of intrinsic curvature, leading to the induction of tubules with different diameters. N-BAR domains, characteristic of this compound, tend to induce higher curvature and thus narrower tubules compared to F-BAR domains. plos.orgpnas.org
Influence of Protein Density and Membrane Properties on Curvature Coupling
The interaction of this compound with membranes and its ability to sense and induce curvature are influenced by factors such as protein density on the membrane surface and the properties of the membrane itself. Research using techniques like pulling highly curved nanotubes from giant vesicles has shown that the action of this compound 1 is directly dependent on its density on the membrane. pnas.orgresearchgate.netnih.govpnas.org At low protein densities on nearly flat vesicles, this compound primarily acts as a curvature sensor, showing enrichment on curved membranes and amplifying existing curvature through spontaneous curvature induction. pnas.orgresearchgate.netnih.govpnas.org As protein density increases, this compound transitions to a state where it acts more as a scaffold, forming structures around membrane tubules and making the tube radius less dependent on membrane tension. pnas.orgresearchgate.netnih.govpnas.org This suggests a density-dependent switch between curvature sensing and inducing functions.
Membrane properties, including lipid composition and tension, also play a crucial role in this compound's interaction and its effects on curvature. The presence of negatively charged lipids is often required for this compound to bind effectively to the membrane due to the positive charges on the BAR domain. nih.govpnas.org The size and composition of liposomes have been shown to influence the stimulatory effect of this compound on the activity of proteins like dynamin, which are involved in membrane fission. embopress.orgnih.govresearchgate.net
Regulation of Membrane Fission Events
This compound is also involved in the regulation of membrane fission, the process by which a membrane neck is severed to create separate vesicles. While dynamin, a GTPase, is a key player in membrane fission during processes like clathrin-mediated endocytosis, this compound cooperates with dynamin and contributes to this process. embopress.orgelifesciences.orgelifesciences.org this compound's ability to generate membrane curvature, particularly at the neck of budding vesicles, is thought to facilitate the assembly and action of dynamin. embopress.orgnih.gov The dynamic clustering of dynamin-amphiphysin complexes upon GTP hydrolysis has been observed, leading to membrane constriction at regions flanking these clusters. elifesciences.orgelifesciences.org this compound has also been shown to play a role in controlling the size of these clusters, which can impact the biogenesis of endocytic vesicles. elifesciences.orgelifesciences.org Furthermore, the insertion of amphipathic helices, found in this compound, is considered sufficient to drive membrane fission, suggesting a mechanism independent of mechanoenzymes like dynamin, although BAR domains can also restrict this fission activity. frontiersin.orgnih.gov The disordered domains of this compound may also contribute to membrane fission by generating steric pressure at high protein densities. rupress.org
Iv. Protein Interaction Networks and Functional Complexes
Interactions with Dynamin
Amphiphysin engages in crucial interactions with dynamin, a large GTPase that plays an indispensable role in the scission of newly formed vesicles from the plasma membrane during endocytic events. frontiersin.orgnih.govelifesciences.org This association is vital for the efficient recruitment of dynamin to the sites where endocytosis is occurring and for the regulation of its enzymatic activity. frontiersin.orgcam.ac.uk
SH3 Domain-Dependent Binding to Dynamin's Proline-Rich Domain
The interaction between this compound and dynamin is primarily mediated through the binding of this compound's SH3 domain to the proline-rich domain (PRD) located at the C-terminus of dynamin. cam.ac.uknih.govelifesciences.org SH3 domains are well-characterized protein interaction modules that recognize and bind to proline-rich sequences, typically containing a core PXXP motif. nih.govuq.edu.au The PRD of dynamin is rich in these motifs, and the SH3 domain of this compound demonstrates specificity for a particular site within the PRD, identified as Site 9 (Pro-833–Pro-836). nih.govuq.edu.au Although the binding affinity of the isolated this compound SH3 domain for dynamin in vitro may be relatively modest, the interaction is significantly enhanced in the cellular context where this compound exists as a dimer and dynamin as a higher-order oligomer. cam.ac.ukmolbiolcell.org Both mammalian isoforms, this compound 1 and this compound 2, possess SH3 domains capable of interacting with dynamin, and they can form heterodimers. cam.ac.ukmolbiolcell.org This heterodimeric form of this compound has been shown to associate with multiple dynamin molecules in vitro, suggesting a potential role in nucleating or templating dynamin oligomerization at endocytic sites. molbiolcell.org
Role in Dynamin Recruitment to Membranes
This compound plays a significant role in the recruitment of dynamin to the specific membrane locations where clathrin-mediated endocytosis takes place. cam.ac.ukfrontiersin.orgcam.ac.uk The interaction between the this compound SH3 domain and the dynamin PRD is a primary driver of this recruitment process. frontiersin.orgnih.gov this compound is observed to localize to clathrin-positive membrane regions and exhibits co-localization with dynamin. cam.ac.uk Experimental evidence indicates that this compound can guide dynamin to coated pits through its simultaneous interactions with dynamin and the AP-2 adaptor complex. frontiersin.orgmolbiolcell.org The BAR domain of this compound also contributes to this function by sensing or inducing the membrane curvature characteristic of the neck of budding vesicles, the site where dynamin assembles to mediate fission. ebi.ac.uknih.govelifesciences.org Studies involving the depletion of both endophilin and this compound have demonstrated a substantial reduction in dynamin recruitment to the plasma membrane. nih.gov
Modulation of Dynamin Self-Assembly and GTPase Activity
This compound exerts a modulatory influence on both the self-assembly properties and the GTPase activity of dynamin. The intrinsic GTPase activity of dynamin is essential for the membrane fission event and is allosterically stimulated by its self-assembly into helical or ring-like structures around the neck of invaginating vesicles. elifesciences.orgmolbiolcell.orgnih.govelifesciences.org The interaction with the this compound SH3 domain can directly impact the assembly state of dynamin. embopress.org Furthermore, this compound has been shown to stimulate the GTPase activity of dynamin, particularly when associated with lipid membranes. elifesciences.orgmolbiolcell.orgnih.gov This enhancement of GTP hydrolysis is considered crucial for the efficient and timely scission of vesicles. elifesciences.orgmolbiolcell.org The this compound heterodimer, by virtue of its ability to interact with multiple dynamin molecules, can activate dynamin's GTPase activity in vitro. molbiolcell.org The extent of this stimulatory effect of this compound on dynamin GTPase activity has been shown to be highly dependent on the size of the liposomes used in in vitro assays. nih.gov
Interactions with Clathrin and Adaptor Protein 2 (AP-2)
Beyond its interactions with dynamin, this compound also forms associations with key components of the clathrin coat machinery, namely clathrin and adaptor protein 2 (AP-2). cam.ac.ukebi.ac.uk These interactions are mediated through a region of this compound distinct from its SH3 domain. cam.ac.uk
CLAP Domain-Mediated Binding
This compound possesses a central protein region referred to as the CLAP domain, which is responsible for its binding interactions with both clathrin and AP-2. cam.ac.ukebi.ac.ukelifesciences.orgresearchgate.net This domain is functionally and structurally separate from the C-terminal SH3 domain that binds dynamin. cam.ac.uknih.gov The CLAP domain contains specific binding determinants for both clathrin and the alpha subunit of the heterotetrameric AP-2 complex. cam.ac.ukmolbiolcell.orgresearchgate.netnih.gov Detailed studies have identified the specific amino acid residues within this compound 1 that are critical for its binding to AP-2 and clathrin. nih.gov
Interactions with Synaptojanin 1
This compound interacts with synaptojanin 1, a phosphoinositide phosphatase crucial for the uncoating of clathrin-coated vesicles researchgate.netebi.ac.ukabcam.cn. This interaction is primarily mediated by the SH3 domain of this compound binding to a proline-rich region of synaptojanin 1 researchgate.netnih.govcam.ac.uk.
SH3 Domain-Mediated Binding and Specificity
The interaction between the SH3 domain of this compound and the proline-rich region of synaptojanin 1 is a well-characterized example of SH3 domain specificity. Studies have shown that the SH3 domains of this compound I and this compound II bind to distinct sites within the proline-rich tail of synaptojanin 1 researchgate.netnih.gov. This suggests that while both this compound isoforms interact with synaptojanin 1, they may do so with different specificities or affinities, potentially influencing the formation and function of protein complexes during endocytosis researchgate.net.
The binding is direct and mediated through the C-terminal SH3 domain of this compound 1 nih.gov. The interaction between the SH3 domains of endophilin and this compound with the proline-rich region of synaptojanin 1 occurs at distinct sites and exhibits unconventional binding specificity nih.gov.
Role in Clathrin-Coated Vesicle Uncoating
Synaptojanin 1 plays a critical role in clathrin-coated vesicle uncoating by hydrolyzing phosphatidylinositol-4,5-bisphosphate [PI(4,5)P2] on the vesicle membrane ebi.ac.ukabcam.cnembopress.orgpnas.org. This hydrolysis weakens the interaction of clathrin adaptors with the membrane, facilitating the dissociation of the clathrin coat abcam.cnpnas.org. This compound's interaction with synaptojanin 1 is thought to recruit the phosphatase to the sites of endocytosis, ensuring timely dephosphorylation of PI(4,5)P2 and promoting efficient uncoating after vesicle fission abcam.cnpnas.org. The recruitment of synaptojanin 1 by this compound, along with endophilin, is believed to be crucial for this process abcam.cnpnas.org.
Interactions with Endophilin
This compound also interacts with endophilin, another BAR domain-containing protein involved in membrane curvature and endocytosis nih.govembopress.org. This interaction, like that with synaptojanin 1, is mediated by SH3 domains nih.gov.
SH3 Domain-Dependent Cross-Talk
Both this compound I and this compound II interact with the SH3 domain of endophilin nih.gov. This interaction is direct and mediated through a region of this compound containing a putative SH3 binding site nih.gov. The SH3 domains of endophilin and this compound have been shown to have overlapping recognition specificity, although their preferred target peptides may differ plos.org. This suggests a potential for cross-talk and coordination between this compound and endophilin through their SH3 domains, allowing for the formation of multi-protein complexes involved in membrane dynamics researchgate.netplos.org. Studies have shown the formation of a complex involving endophilin, synaptojanin, and either this compound I or this compound II, suggesting that this compound isoforms bind to proline-rich sequences on synaptojanin distinct from the endophilin binding site researchgate.net.
Interactions with Actin Cytoskeleton Regulators
Beyond its direct roles in endocytosis, this compound has been shown to influence actin dynamics through interactions with key regulators of the actin cytoskeleton, such as N-WASP and the Arp2/3 complex nih.gov.
N-WASP and Arp2/3 Complex Activation
This compound 1 interacts with N-WASP (Neural Wiskott-Aldrich Syndrome Protein), a potent activator of the Arp2/3 complex nih.govembopress.org. This interaction stimulates N-WASP- and Arp2/3-dependent actin polymerization nih.gov. Both the SH3 and the N-BAR domains of this compound 1 are required for this stimulation nih.gov. The interaction between this compound 1 and N-WASP is mediated by the this compound 1 SH3 domain binding to the proline-rich region of N-WASP nih.gov.
N-WASP activates the Arp2/3 complex, which nucleates the formation of branched actin filaments embopress.orgyoutube.com. This compound's ability to interact with N-WASP and stimulate Arp2/3-dependent actin polymerization suggests a role for this compound in coupling membrane dynamics during endocytosis with the necessary rearrangements of the actin cytoskeleton nih.gov. This function is supported by findings that acidic liposome-triggered, N-WASP-dependent actin polymerization is impaired in brain cytosol from this compound 1 knockout mice nih.gov. The interaction between this compound 1 and N-WASP occurs in living cells and is enhanced by stimuli that induce ruffle formation, highlighting its physiological relevance in dynamic cellular processes nih.gov.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 28 nih.gov |
| Synaptojanin 1 | 26 hmdb.ca, 27 nih.gov |
| Endophilin | 41 uniprot.org |
| N-WASP | 42 abcam.com, 29 nih.gov, 20 fishersci.com, 23 cenmed.com |
| Arp2/3 Complex | Not applicable (complex of multiple proteins) |
Note: PubChem CIDs are typically assigned to individual chemical substances. For protein complexes like the Arp2/3 complex, a single CID is not applicable. The CID for this compound refers to the protein itself. Multiple CIDs might exist for different entries or isoforms of the same protein in PubChem.## The Multifaceted Role of this compound in Protein Interaction Networks and Functional Complexes
This compound, a brain-enriched protein, is a key player in the intricate processes of clathrin-mediated endocytosis and the dynamic regulation of the actin cytoskeleton. As a member of the BAR domain superfamily, this compound possesses a modular structure comprising an N-terminal BAR domain that senses and induces membrane curvature, a central region capable of binding clathrin and AP-2, and a C-terminal SH3 domain critical for mediating interactions with various protein partners ebi.ac.ukwikipedia.orgcam.ac.uk. These interactions are fundamental to this compound's function in orchestrating membrane remodeling and vesicle trafficking events.
The functional versatility of this compound stems from its extensive network of protein interactions, leading to the formation of specific complexes vital for cellular processes, particularly at the synapse. The SH3 domain serves as a primary interaction module, recognizing and binding to proline-rich sequences within its target proteins ebi.ac.ukresearchgate.net.
Interactions with Synaptojanin 1
This compound forms a crucial association with synaptojanin 1, a phosphoinositide phosphatase that plays a pivotal role in the uncoating of clathrin-coated vesicles following endocytosis researchgate.netebi.ac.ukabcam.cn. This interaction is predominantly facilitated by the binding of this compound's SH3 domain to a proline-rich region located in synaptojanin 1 researchgate.netnih.govcam.ac.uk.
The interaction between the SH3 domain of this compound and the proline-rich domain of synaptojanin 1 exemplifies the specificity inherent in SH3-mediated binding. Research indicates that the SH3 domains of different this compound isoforms, specifically this compound I and this compound II, bind to distinct sites within the proline-rich tail of synaptojanin 1 researchgate.netnih.gov. This differential binding suggests a nuanced regulatory mechanism where different this compound isoforms might influence synaptojanin 1 activity or localization in subtly different ways researchgate.net. The binding is direct and involves the C-terminal SH3 domain of this compound 1 nih.gov. The interaction sites for endophilin and this compound on the proline-rich region of synaptojanin 1 are distinct and exhibit unconventional binding specificity nih.gov.
Synaptojanin 1's enzymatic activity, the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), is essential for the timely removal of the clathrin coat from newly formed vesicles ebi.ac.ukabcam.cnembopress.orgpnas.org. By reducing the local concentration of PI(4,5)P2, synaptojanin 1 weakens the affinity of clathrin adaptors for the membrane, thereby promoting uncoating abcam.cnpnas.org. This compound's interaction with synaptojanin 1 is believed to be a key mechanism for recruiting this phosphatase to endocytic sites, ensuring that PI(4,5)P2 hydrolysis and subsequent uncoating occur efficiently after the vesicle has budded off from the plasma membrane abcam.cnpnas.org. The coordinated recruitment of synaptojanin 1 by this compound and endophilin is considered vital for the uncoating process abcam.cnpnas.org.
Interactions with Endophilin
This compound also engages in interactions with endophilin, another BAR domain-containing protein implicated in membrane curvature generation and endocytosis nih.govembopress.org. These interactions are also mediated through SH3 domains nih.gov.
Both this compound I and II have demonstrated interactions with the SH3 domain of endophilin nih.gov. This direct interaction is facilitated by a region within this compound that contains a putative SH3 binding site nih.gov. The SH3 domains of endophilin and this compound share overlapping recognition specificities, although preferences for particular target peptides may vary plos.org. This overlap suggests a potential for functional cross-talk and cooperative action between this compound and endophilin, allowing for the formation of multi-protein complexes that fine-tune membrane dynamics researchgate.netplos.org. Evidence supports the formation of a complex containing endophilin, synaptojanin, and either this compound I or II, indicating that this compound isoforms bind to proline-rich sequences on synaptojanin at sites distinct from those bound by endophilin researchgate.net.
Interactions with Actin Cytoskeleton Regulators
Beyond its direct involvement in clathrin-mediated endocytosis, this compound has emerged as a regulator of actin cytoskeleton dynamics through interactions with key proteins like N-WASP and the Arp2/3 complex nih.gov.
This compound 1 interacts with N-WASP, a critical activator of the Arp2/3 complex nih.govembopress.org. This interaction leads to the stimulation of actin polymerization in a manner dependent on both N-WASP and the Arp2/3 complex nih.gov. The stimulatory effect requires the presence of both the SH3 and the N-BAR domains of this compound 1 nih.gov. The binding between this compound 1 and N-WASP is mediated by the SH3 domain of this compound 1, which binds to the proline-rich region of N-WASP nih.gov.
The Arp2/3 complex, once activated by N-WASP, nucleates the formation of branched actin filaments, driving membrane protrusions and other dynamic cellular processes embopress.orgyoutube.com. This compound's ability to interact with N-WASP and promote Arp2/3-dependent actin polymerization suggests a mechanism by which this compound can functionally couple membrane remodeling events during endocytosis with the necessary rearrangements of the actin cytoskeleton nih.gov. This coupling is supported by experimental data showing impaired acidic liposome-triggered, N-WASP-dependent actin polymerization in the brain cytosol of this compound 1 knockout mice nih.gov. The interaction between this compound 1 and N-WASP has been observed in living cells and is enhanced by stimuli that induce membrane ruffles, underscoring its physiological relevance in dynamic membrane-associated processes nih.gov.
IRSp53 and Filopodia Formation
This compound 2, also known as BIN1, has an unexpected function in filopodia formation. biorxiv.orgstonybrook.edubiorxiv.orgresearchgate.net BIN1 expression is both necessary and sufficient to induce filopodia formation. biorxiv.orgstonybrook.edubiorxiv.orgresearchgate.net It localizes at the base and along forming filopodia, where it co-localizes with F-actin. biorxiv.orgstonybrook.edubiorxiv.orgresearchgate.net The formation of filopodia mediated by BIN1 requires the presence of IRSp53 (Insulin Receptor Substrate of 53 kDa), which facilitates BIN1's localization to negatively-curved membrane topologies. biorxiv.orgstonybrook.edubiorxiv.orgresearchgate.net IRSp53, an I-BAR domain protein, is a key regulator of filopodia dynamics and couples Rho-GTPase signaling to cytoskeleton and membrane remodeling. nih.gov IRSp53 can induce, sense, and stabilize negative membrane curvatures found in cellular protrusions like filopodia through its I-BAR domain. biorxiv.org The SH3 domain of IRSp53 mediates interactions with various proteins involved in filopodia formation, including N-WASP, Eps8, VASP, and Mena. ulb.ac.be A key partner of I-BAR proteins like IRSp53 in filopodia and microvilli formation is Eps8. biorxiv.org Interaction between Eps8 and IRSp53 enhances Eps8's F-actin bundling activity. biorxiv.org
Actin Bundling and Membrane-to-Cortex Attachment
This compound 2 (BIN1) is a membrane and actin remodeling protein. biorxiv.orgstonybrook.edubiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org BIN1 has been shown to bundle actin filaments in vitro. biorxiv.orgstonybrook.edubiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org This actin bundling ability is concentration-dependent. biorxiv.org BIN1 also regulates the membrane-to-cortex attachment, a process crucial for myoblast fusion. researchgate.netbiorxiv.org The interaction of BIN1 with F-actin along filopodia promotes the bundling of actin fibers. biorxiv.org The BAR domain of BIN1 is pivotal for its function as a membrane-interacting protein and its ability to induce membrane curvature, and it also directly interacts with actin filaments. embopress.org This interaction between BIN1 and actin through its BAR domain provides a potential link to pathological changes in the actin cytoskeleton. embopress.org
Interactions with Sorting Nexins (e.g., SNX4)
This compound 2 has been shown to interact with sorting nexin 4 (SNX4). biologists.comnih.govwikipedia.orgembopress.org This interaction has been demonstrated through yeast two-hybrid assays and confirmed in vivo in mammalian cells via co-immunoprecipitation. biologists.comnih.gov this compound 2 and SNX4 associate in the cell cytosol and on cytoplasmic vesicular structures. biologists.com SNX4 is a member of the sorting nexin family, characterized by a phosphoinositide-binding phox (PX) domain and a C-terminal Bin-Amphiphysin-Rvs (BAR) domain that recognizes and remodels curved endosome membranes upon dimerization. wikipedia.orgelifesciences.orgbiorxiv.orgbiorxiv.org The interaction between SNX4 and this compound 2 may represent a partnership between endocytosis and intracellular trafficking. biologists.comnih.gov Overexpression of SNX4 can inhibit the endocytosis of the transferrin receptor, similar to the effect of the SH3 domain of this compound 2. biologists.comnih.gov At lower expression levels, SNX4 co-localizes with transferrin-containing vesicles, some of which are also positive for this compound 2. biologists.comnih.gov These findings suggest that SNX4 might be part of the endocytic machinery or associate with key endocytic elements like this compound 2. biologists.comnih.gov The presence of this compound 2 on intracellular vesicles and its interplay with SNX4 suggests a role for this compound 2 beyond the early steps of endocytosis, potentially regulating intracellular trafficking at the surface of newly formed endocytic vesicles and future endosomes. biologists.comnih.gov Heterodimerization between this compound II and SNX4 has been observed, potentially linking early endocytosis steps to intracellular transport. embopress.org In yeast, SNX4 interacts with the BAR domain region. biorxiv.orgnih.gov
Other Identified Protein Interaction Partners
Amphiphysins interact with a variety of other proteins crucial for their function in endocytosis and membrane dynamics. This compound 1 and this compound 2 can form stable heterodimers, which are the predominant form in the brain. cam.ac.uk This heterodimerization is likely mediated by the coiled-coil domain. cam.ac.uk The this compound heterodimer can associate with multiple dynamin molecules and activate dynamin's GTPase activity. molbiolcell.org
This compound's SH3 domain interacts with the proline-rich regions of proteins like dynamin and synaptojanin 1. cam.ac.ukmolbiolcell.orgembopress.orgebi.ac.uk This interaction is crucial for recruiting dynamin to sites of clathrin-mediated endocytosis. cam.ac.ukmolbiolcell.orgembopress.org Disruption of the dynamin-amphiphysin interaction can block clathrin-mediated endocytosis. molbiolcell.orgembopress.org this compound also binds to clathrin and the AP2 adaptor complex through its central region, which contains binding sites for clathrin heavy chain and the α-adaptin subunit of AP2. embopress.orgebi.ac.ukcam.ac.ukresearchgate.netnih.gov These interactions are thought to play a vital role in coordinating vesicle budding and fission. embopress.org
Other identified interaction partners include endophilin, ezrin, and dynamin. biorxiv.orgstonybrook.edubiorxiv.orgresearchgate.netresearchgate.netbiorxiv.orgcam.ac.ukmolbiolcell.orgembopress.orgebi.ac.ukcam.ac.uknih.govnih.gov this compound can recruit actin-binding proteins like dynamin and ezrin to promote filopodia formation. biorxiv.orgstonybrook.edubiorxiv.orgresearchgate.netnih.gov Ezrin has been identified as a new partner of BIN1, and BIN1 promotes ezrin association with PI(4,5)P2 at the membrane cortex. researchgate.netbiorxiv.org The interaction with dynamin is well-established, with this compound acting as a major binding partner at the synapse and stimulating dynamin's GTPase activity, which is dependent on lipid bilayer curvature. cam.ac.ukmolbiolcell.orgembopress.orgcam.ac.uknih.gov
Table 1: this compound Interaction Partners and Associated Functions
| Protein Partner | This compound Domain Involved | Associated Cellular Process(es) |
| IRSp53 | Not explicitly stated (BIN1 requires IRSp53) | Filopodia Formation, Membrane Curvature Sensing and Stabilization |
| Actin | BAR domain | Actin Bundling, Membrane-to-Cortex Attachment, Filopodia Formation |
| SNX4 | BAR domain (in yeast) | Intracellular Trafficking, Endosomal Sorting, Endocytosis |
| Dynamin | SH3 domain | Clathrin-mediated Endocytosis, Vesicle Fission, GTPase activation |
| Synaptojanin 1 | SH3 domain | Endocytosis, Phospholipid Metabolism |
| Clathrin | Central region (CLAP domain) | Clathrin-mediated Endocytosis |
| AP2 complex | Central region (CLAP domain) | Clathrin-mediated Endocytosis |
| Endophilin | Proline-arginine-rich region (in mammals) | Endocytosis |
| Ezrin | Not explicitly stated (BIN1 interacts with Ezrin) | Filopodia Formation, Membrane-to-Cortex Attachment |
Note: This table is intended to be interactive in a suitable digital format, allowing for sorting and filtering.
V. Post Translational Regulation of Amphiphysin Function
Phosphorylation and Dephosphorylation Cycles
Phosphorylation and dephosphorylation are fundamental reversible processes that control the activity of many synaptic proteins, including amphiphysin. This cycle allows for the rapid and precise control of protein function in response to cellular signals.
The phosphorylation state of this compound is tightly coupled to neuronal activity. Specifically, this compound-1 is dephosphorylated when synaptic vesicle endocytosis is stimulated. nih.gov This dephosphorylation is mediated by the Ca2+/calmodulin-dependent phosphatase, calcineurin, following nerve terminal depolarization. nih.govnih.gov This activity-dependent dephosphorylation is thought to trigger clathrin-mediated endocytosis. nih.gov Conversely, rephosphorylation occurs in response to signals like nerve growth factor (NGF), which can modulate this compound's interactions with other components of the endocytic machinery. nih.gov This dynamic cycling between phosphorylated and dephosphorylated states is crucial for regulating the efficiency of synaptic vesicle recycling.
Several kinases and phosphatases have been identified that directly act on this compound to control its function.
Kinases:
Cyclin-dependent kinase 5 (Cdk5): A major kinase that phosphorylates this compound I. nih.govrupress.org Cdk5, in complex with its activator p35, phosphorylates this compound I within its proline-rich domain (PRD) at multiple serine residues, including Ser-272, Ser-276, and Ser-285. nih.govrupress.org This phosphorylation inhibits the interaction between this compound and dynamin, thereby negatively regulating synaptic vesicle endocytosis. nih.gov
Casein Kinase 2 (CK2): Phosphorylates this compound-1 at residues T350 and T387 in response to nerve growth factor. nih.gov This phosphorylation event reduces the binding of this compound to clathrin, suggesting a role in regulating the assembly of clathrin coats. nih.gov
Mitogen-activated protein kinase (MAPK): Induces serine phosphorylation of this compound-1 in response to NGF. nih.gov MAPK-mediated phosphorylation disrupts the interaction between this compound-1 and the adaptor protein complex AP-2, while leaving its association with dynamin-1 intact. nih.gov This suggests a mechanism for controlling the availability of this compound-dynamin complexes during endocytosis. nih.gov
Cdc2/cyclin B kinase complex: This complex also phosphorylates this compound 1 in the same region as Cdk5 and is responsible for its phosphorylation during mitosis. nih.gov
Phosphatases:
Calcineurin: This Ca2+/calmodulin-dependent phosphatase is the primary enzyme responsible for dephosphorylating this compound I in response to nerve terminal depolarization and calcium influx. nih.govnih.gov By removing the inhibitory phosphate (B84403) groups added by kinases like Cdk5, calcineurin activation promotes the interactions necessary for synaptic vesicle endocytosis to proceed.
Table 1: Key Kinases and Phosphatases Regulating this compound I
| Enzyme | Type | Key Phosphorylation/Dephosphorylation Sites | Functional Consequence |
|---|---|---|---|
| Cdk5 | Kinase | Ser-272, Ser-276, Ser-285 | Inhibition of synaptic vesicle endocytosis. nih.govnih.govrupress.org |
| Casein Kinase 2 (CK2) | Kinase | Thr-350, Thr-387 | Reduced binding to clathrin. nih.gov |
| MAPK | Kinase | Serine residues | Disruption of interaction with AP-2. nih.gov |
| Calcineurin | Phosphatase | Multiple serine/threonine residues | Promotes synaptic vesicle endocytosis. nih.govnih.gov |
Proteolytic Cleavage
In addition to reversible phosphorylation, this compound can undergo irreversible proteolytic cleavage. This process, often occurring under conditions of cellular stress or in pathological states, results in truncated protein fragments with altered, and often detrimental, functions.
During periods of neural hyperexcitation, such as those induced by high-potassium stimulation or seizures, intracellular calcium levels can rise significantly, leading to the activation of the calcium-dependent protease, calpain. nih.gov
Cleavage Event: Calpain cleaves this compound I, generating three distinct N-terminal truncated fragments. nih.gov
Functional Consequences: This cleavage is an irreversible modification that impairs the function of this compound. nih.gov The truncated forms of this compound I lose their ability to bind to and co-polymerize with dynamin I into rings, a crucial step for vesicle fission. nih.gov While the fragments can still bind to lipid membranes (liposomes), their inability to interact properly with dynamin results in a dominant-negative effect, leading to the inhibition of clathrin-mediated endocytosis. nih.gov This calpain-dependent cleavage and subsequent inhibition of synaptic vesicle recycling may serve as a protective mechanism to attenuate excessive synaptic transmission during hyperexcitation, thereby preventing neuronal damage. nih.gov
A distinct proteolytic event involving asparagine endopeptidase (AEP) has been implicated in the pathology of Alzheimer's disease (AD).
Cleavage Event: AEP, a cysteine protease that is activated in the aging brain, cleaves this compound I specifically at asparagine residue N278. elifesciences.orgnih.gov This cleavage generates an N-terminal fragment (Amph I 1-278), the levels of which are found to be increased in the brains of AD patients. nih.govnih.gov
Synaptic Impairment: The AEP-generated Amph I (1-278) fragment disrupts the normal function of this compound. It inhibits clathrin-mediated endocytosis, leading to synaptic dysfunction. elifesciences.orgnih.gov Furthermore, this fragment has been shown to bind to p35, promoting its cleavage to p25. This, in turn, activates Cdk5, leading to the hyperphosphorylation of the tau protein, a hallmark of AD. nih.gov Overexpression of this fragment in mouse models induces synaptic deficits and cognitive impairments, suggesting that AEP-mediated cleavage of this compound I is a key step in the molecular mechanisms underlying both synaptic dysfunction and tau pathology in AD. elifesciences.orgnih.gov
Table 2: Proteolytic Cleavage of this compound I
| Protease | Cleavage Site | Condition | Functional Consequence | Pathological Relevance |
|---|---|---|---|---|
| Calpain | Multiple sites | Neural hyperexcitation / High intracellular Ca2+ | Generates truncated fragments that inhibit dynamin I interaction and block synaptic vesicle endocytosis. nih.gov | Neuroprotection against excitotoxicity. nih.gov |
| Asparagine Endopeptidase (AEP) | After N278 | Aging / Alzheimer's Disease | Generates Amph I (1-278) fragment that inhibits endocytosis and promotes tau hyperphosphorylation via Cdk5 activation. elifesciences.orgnih.gov | Contributes to synaptic dysfunction and tau pathology in Alzheimer's Disease. elifesciences.orgelifesciences.org |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Calcineurin |
| Calpain |
| Casein Kinase 2 (CK2) |
| Cdc2 |
| Cyclin-dependent kinase 5 (Cdk5) |
| Dynamin I |
| Mitogen-activated protein kinase (MAPK) |
| Nerve growth factor (NGF) |
| p25 |
| p35 |
| Tau |
| Asparagine Endopeptidase (AEP) |
| Clathrin |
Vi. Cellular Roles and Physiological Processes
Synaptic Vesicle Endocytosis
In neurons, the continuous release of neurotransmitters through the fusion of synaptic vesicles with the presynaptic membrane (exocytosis) necessitates an equally efficient retrieval mechanism to maintain the vesicle pool and clear the membrane. This process, known as synaptic vesicle endocytosis (SVE), is crucial for sustained synaptic transmission. Amphiphysin is a key player in this recycling pathway. cam.ac.ukokayama-u.ac.jp
This compound is highly concentrated in the nerve terminals, where it participates in the recycling of synaptic vesicles. nih.govpnas.org Its function is mediated through a series of specific protein-protein interactions. A defining feature of this compound is its C-terminal SH3 (Src homology 3) domain, which facilitates a crucial interaction with the proline-rich domain of the large GTPase, dynamin. nih.govpnas.org This interaction is considered a cornerstone of its function, as dynamin is essential for pinching off vesicles from the parent membrane. cam.ac.ukpnas.org
This compound exists as two main isoforms in mammals, this compound 1 and this compound 2, which can form a stable heterodimer. molbiolcell.org This heterodimer is believed to be the functional unit that recruits dynamin to the sites of endocytosis at clathrin-coated pits. molbiolcell.orgcam.ac.uk Furthermore, this compound interacts with other key components of the endocytic machinery, including the clathrin-adaptor protein complex AP-2 and the inositol (B14025) phosphatase synaptojanin, creating a web of interactions that coordinates the endocytic process. cam.ac.uknih.govcam.ac.uk The phosphorylation state of this compound appears to regulate these interactions; it is rapidly dephosphorylated upon stimulation of nerve terminals, a state that correlates with its active role in endocytosis. molbiolcell.orgcam.ac.uk
Table 1: Key Interaction Partners of this compound in Synaptic Vesicle Endocytosis
| Interacting Protein | This compound Domain/Region | Functional Significance |
| Dynamin | C-terminal SH3 domain | Recruitment to the neck of budding vesicles for membrane fission. cam.ac.uknih.govpnas.org |
| AP-2 Adaptor Complex | Central region (distinct from SH3) | Links this compound to clathrin-coated pits. nih.govpnas.orgcam.ac.uk |
| Clathrin | Central CLAP domain | Anchors the complex to the clathrin lattice. cam.ac.uk |
| Synaptojanin | C-terminal SH3 domain | Regulation of phosphoinositide metabolism, important for vesicle uncoating. cam.ac.ukcam.ac.uk |
| Endophilin | Central proline-rich region | Contributes to membrane curvature generation. ebi.ac.uk |
Clathrin-mediated endocytosis (CME) is the primary pathway for recycling synaptic vesicles. cam.ac.ukokayama-u.ac.jp This process involves the formation of a protein coat, primarily composed of clathrin and adaptor proteins like AP-2, on the inner surface of the presynaptic membrane. cam.ac.uk this compound plays a pivotal role in this pathway by acting as a linker protein. okayama-u.ac.jpebi.ac.uk Through its central domain, it binds to both clathrin and the α-subunit of the AP-2 complex, thereby helping to stabilize the nascent clathrin-coated pit. nih.govpnas.orgcam.ac.uk
The interaction between this compound and dynamin is central to CME. rupress.org Studies have shown that overexpression of the this compound SH3 domain competitively inhibits the this compound-dynamin interaction, leading to a potent block in CME. cam.ac.ukbiologists.com This demonstrates that this compound is critical for recruiting dynamin to the clathrin-coated pit, where dynamin will ultimately perform the fission step. pnas.orgcam.ac.uk The coordinated phosphorylation of both this compound I and dynamin I by cyclin-dependent kinase 5 (Cdk5) has been shown to disrupt their interaction and inhibit endocytosis, suggesting a sophisticated regulatory mechanism. rupress.org
This compound contributes to both the shaping (budding) and severing (fission) of the vesicle from the presynaptic membrane. Its N-terminal BAR (Bin/Amphiphysin/Rvs) domain is a key module for this function. cam.ac.ukebi.ac.uk The BAR domain is an elongated, banana-shaped dimer that can sense and induce membrane curvature. pnas.orgembopress.org By binding to the lipid bilayer, the concave surface of the BAR domain promotes the invagination of the membrane, helping to form the neck of the budding vesicle. embopress.orgresearchgate.net
Once the bud is formed, this compound's role shifts to facilitating fission. By recruiting dynamin via its SH3 domain to the highly curved neck of the vesicle, it positions the GTPase precisely where it is needed. pnas.orgembopress.org this compound can also stimulate the GTPase activity of dynamin, a process essential for the conformational change that drives membrane scission. okayama-u.ac.jpmolbiolcell.org The ability of this compound to enhance dynamin's function is highly dependent on the curvature of the lipid bilayer, indicating that it acts as a scaffold that couples membrane geometry to the fission machinery. embopress.org
Membrane Trafficking Beyond Synaptic Endocytosis
While its role at the synapse is well-documented, this compound's functions extend to other membrane remodeling and trafficking events in various cell types. Its fundamental ability to interact with lipids and proteins involved in membrane dynamics makes it a versatile cellular tool. cam.ac.ukgrantome.com
After vesicles are internalized from the plasma membrane, they enter the endosomal system, where their contents are sorted for degradation or recycling back to the cell surface. Evidence suggests that this compound 2 is involved in these post-endocytic trafficking events. biologists.com It has been shown to interact with Sorting Nexin 4 (SNX4), a protein involved in regulating vesicular trafficking from early endosomes. biologists.com Immunofluorescence studies have revealed that this compound 2 and SNX4 can be found together on intracellular vesicular structures. biologists.com This interaction suggests that this compound may not only regulate the initial internalization step but could also play a role on the surface of newly formed endocytic vesicles and subsequent endosomes, potentially influencing their intracellular journey. biologists.com
In striated muscle cells (skeletal and cardiac), the plasma membrane forms an intricate network of deep invaginations called transverse tubules (T-tubules). nih.govoup.com These structures are essential for excitation-contraction coupling, the process that translates an electrical signal into muscle contraction. nih.gov this compound 2 (also known as BIN1) is crucial for the formation and maintenance of these T-tubules. oup.combhf.org.ukpnas.org
An isoform of this compound 2 containing a specific exon (exon 10) is concentrated at T-tubules and possesses the intrinsic ability to induce tubular invaginations of the plasma membrane when expressed in non-muscle cells. nih.gov This membrane-tubulating activity is a direct consequence of its BAR domain. oup.com In Drosophila, the absence of this compound leads to a disorganized T-tubule network and impaired muscle function. cam.ac.ukuni-muenchen.de In mammals, mutations in the BIN1 gene are linked to centronuclear myopathies, a group of muscle disorders characterized by abnormal T-tubule structures. oup.comnih.gov This highlights this compound's indispensable role in sculpting and stabilizing the complex membrane architecture required for proper muscle physiology. nih.govnih.gov
Table 2: Summary of this compound Functions
| Cellular Process | Key Role of this compound | Interacting Domains/Proteins |
| Synaptic Vesicle Endocytosis | Recruitment of dynamin; promotion of membrane curvature and fission. | SH3 domain (dynamin, synaptojanin), BAR domain, CLAP domain (clathrin, AP-2). nih.govcam.ac.ukembopress.org |
| Endosomal Sorting | Potential role in regulating vesicle trafficking from early endosomes. | Interaction with Sorting Nexin 4 (SNX4). biologists.com |
| T-Tubule Biogenesis | Inducing and stabilizing membrane curvature to form T-tubules. | BAR domain, specific muscle isoforms. nih.govoup.com |
Influence on Organelle Morphology (e.g., ER, Golgi)
This compound and its related proteins are implicated in shaping and maintaining the complex architecture of intracellular organelles such as the Endoplasmic Reticulum (ER) and the Golgi apparatus. The tubulovesicular nature of these organelles is critical for their function in protein and lipid synthesis and transport.
Proteins containing a BAR (Bin/Amphiphysin/Rvs) domain, like this compound, are key players in generating the high membrane curvature required for the formation of transport intermediates and the maintenance of organelle structure. iphy.ac.cnnih.gov The muscle-specific isoform of this compound 2 (BIN1) is thought to contribute to the tubulation of intracellular organelles and traffic intermediates. researchgate.net This function is partly mediated through its interaction with the microtubule-binding protein CLIP-170, suggesting a coordinated effort between membrane-bending proteins and the cytoskeleton to shape organelles. researchgate.net
Specifically, endophilin B1, a protein that shares a membrane-tubulating homology region with this compound, is suggested to be involved in the tubulovesicular dynamics of the Golgi complex. nih.gov This highlights a broader role for this compound-like proteins in regulating the morphology of various intracellular membrane compartments. nih.gov The active pulling and pushing forces exerted by the cytoskeleton, in cooperation with membrane-bending proteins like amphiphysins, are considered responsible for the characteristic tubulated morphology of the ER and Golgi. iphy.ac.cn
| Organelle | Role of this compound/Related Proteins | Key Interacting Partners | Reference(s) |
| Golgi Complex | Implicated in tubulovesicular dynamics and retrograde transport. | Endophilin B1, Arfaptin-1 | nih.goveuropa.eu |
| Endoplasmic Reticulum (ER) | Contributes to the generation of tubulated morphology. | Cytoskeleton (Microtubules) | iphy.ac.cn |
| Endosomes | Involved in endosomal sorting and tubule formation. | Sorting Nexins (SNXs) | nih.govplos.org |
Cytoskeletal Organization and Cell Morphology
This compound is a critical modulator of the cytoskeleton, influencing cell shape, motility, and internal organization. abcam.com It acts as a scaffold protein, linking membrane dynamics directly to the underlying actin and microtubule networks. nih.govresearchgate.net This connection is fundamental for processes ranging from the formation of cellular protrusions to the correct positioning of organelles within the cell. The yeast homologues of this compound, Rvs161p and Rvs167p, are known to be involved in cytoskeletal reorganization in response to environmental cues. sdbonline.org
This compound 2 (BIN1) is a key regulator in the formation of filopodia, which are thin, finger-like membrane protrusions driven by actin bundles. researchgate.netbiorxiv.org These structures are vital for cell migration, environmental sensing, and cell-cell communication.
Research indicates that BIN1 expression is both necessary and sufficient to induce the formation of filopodia. biorxiv.org It is found along the entire length of these structures, where it co-localizes with F-actin. biorxiv.org The formation of these protrusions by BIN1 is dependent on its interaction with other regulatory proteins, including:
IRSp53: An I-BAR domain protein that helps localize BIN1 to negatively-curved membrane areas, initiating filopodia formation. researchgate.netbiorxiv.orgbiorxiv.org
Ezrin: A protein that, along with BIN1, drives the formation of filopodia-like structures. researchgate.net
The N-BAR and SH3 domains of BIN1 are both essential for its ability to promote the formation of these membrane protrusions. biorxiv.org By bundling actin and regulating the attachment of the membrane to the cell cortex, BIN1 plays a direct mechanical role in shaping the cell surface. researchgate.net
The fusion of myoblasts into multinucleated myotubes is a cornerstone of skeletal muscle development and regeneration, and this compound 2 (BIN1) is indispensable for this process. researchgate.netbiorxiv.org During myoblast differentiation, the expression of BIN1 is significantly increased. biorxiv.org
BIN1 facilitates myoblast fusion primarily by promoting the formation of filopodia-like structures at the junctions between myoblasts. researchgate.net These protrusions are critical for establishing the initial connections that lead to membrane fusion. The actin-bundling and membrane-remodeling capabilities of BIN1 are central to this function. researchgate.net Furthermore, the process of clathrin-mediated endocytosis, in which this compound is a key player, is also required for efficient myoblast fusion. nih.gov Inhibiting this pathway, for instance by expressing a dominant-negative fragment of this compound that blocks clathrin and AP-2 binding, impairs the fusion process. nih.gov
The precise positioning of nuclei within cells is crucial for cell differentiation and tissue organization, particularly in skeletal muscle fibers where nuclei are typically located at the periphery. nih.govembopress.org this compound 2 (BIN1) has been identified as a master orchestrator of nuclear positioning, with its disruption leading to the central nucleation characteristic of centronuclear myopathies (CNM). nih.govembopress.org
This compound achieves this by physically linking the nuclear envelope to the cytoskeleton. nih.govresearchgate.net This evolutionarily conserved role involves a complex network of interactions:
Actin Cytoskeleton: BIN1 binds directly to actin. nih.govresearchgate.net
Microtubule Cytoskeleton: BIN1 interacts with the microtubule-binding protein CLIP170. nih.govresearchgate.net
Nuclear Envelope: BIN1 binds to nesprin proteins, which are components of the LINC complex that spans the nuclear envelope. nih.govresearchgate.netportlandpress.com
Through these connections, this compound acts as a molecular bridge, integrating signals from both major cytoskeletal systems to guide and anchor the nucleus. nih.gov Further research has established that the actin-nucleating protein N-WASP functions downstream of this compound-2 to drive the peripheral positioning of nuclei during myofiber formation. embopress.orgembopress.org
| Cellular Process | Key Function of this compound (BIN1) | Primary Interacting Partners | Reference(s) |
| Filopodia Formation | Induces and stabilizes filopodia-like structures. | IRSp53, Ezrin, F-actin | researchgate.netbiorxiv.orgbiorxiv.org |
| Myoblast Fusion | Promotes formation of protrusions at intercellular junctions. | Actin, Dynamin | researchgate.netbiorxiv.orgbiorxiv.org |
| Nuclear Positioning | Links the nuclear envelope to the cytoskeleton. | Nesprins, Actin, CLIP170, N-WASP | nih.govresearchgate.netembopress.org |
Phagocytosis Mechanisms
Phagocytosis is a vital process for innate immunity, where cells like macrophages engulf and eliminate pathogens and cellular debris. A specific isoform of this compound, this compound IIm, is a key component of the phagocytic machinery in macrophages. rupress.orgoup.combiologists.com
This compound IIm is required for the internalization of particles during phagocytosis. rupress.orgpsu.edu Its primary role is to recruit the large GTPase dynamin to the nascent phagosome—the vesicle formed around the engulfed particle. rupress.orgoup.com This recruitment is mediated by the SH3 domain of this compound IIm. psu.edu Dynamin is essential for the subsequent steps of membrane remodeling that allow the phagosome to seal and detach from the plasma membrane.
Typically, this compound IIm's association with the phagosome is transient; it is shed from the vacuole shortly after internalization, allowing the phagosome to mature and fuse with lysosomes for degradation of its contents. rupress.orgresearchgate.net However, some intracellular pathogens have evolved to manipulate this process. For instance, Chlamydia pneumoniae is able to survive within macrophages by retaining this compound IIm on its vacuole indefinitely. rupress.orgpsu.eduresearchgate.net This retention prevents phagosome maturation, allowing the bacteria to evade the host's defense mechanisms and replicate within the normally hostile environment of the macrophage. rupress.orgpsu.edu
Vii. Pathophysiological Mechanisms Involving Amphiphysin
Molecular Basis of Paraneoplastic Neurological Syndromes
Paraneoplastic neurological syndromes (PNS) are a group of rare disorders that affect the nervous system and are associated with an underlying tumor. euroimmun.com In these syndromes, the immune system, in its attempt to fight the cancer, mistakenly attacks parts of the nervous system. euroimmun.com Amphiphysin has been identified as a key autoantigen in several of these conditions. euroimmun.comfrontiersin.org
This compound as an Autoantigen in Stiff-Person Syndrome
Stiff-Person Syndrome (SPS) is a rare neurological disorder characterized by progressive muscle stiffness and painful spasms. neurology.org While the most common autoantibody in SPS targets glutamic acid decarboxylase (GAD), a subset of patients, often with underlying breast or small-cell lung cancer, develop autoantibodies against this compound. frontiersin.orgnih.govucl.ac.uk These antibodies are considered high-risk for an underlying malignancy. svarlifescience.com
This compound is a 128-kd protein located in synaptic vesicles and is essential for their recycling after neurotransmitter release. neurology.orgnih.gov In the context of SPS, the presence of anti-amphiphysin antibodies is linked to a paraneoplastic variant of the disease. neurology.orgsvarlifescience.com The immune response is thought to be initiated by the expression of this compound by tumor cells, leading to a cross-reactive attack on the same protein in the nervous system. euroimmun.com
Autoantibody-Mediated Synaptic Dysfunction
The binding of anti-amphiphysin antibodies to nerve terminals disrupts the normal process of synaptic vesicle endocytosis. nih.govoup.com this compound plays a critical role in clathrin-mediated endocytosis, a process that recycles synaptic vesicles. ucl.ac.uk Specifically, its SH3 domain interacts with dynamin, a protein that constricts and pinches off the vesicle from the cell membrane. oup.comnih.gov
Research has shown that autoantibodies from patients with SPS can interfere with this interaction, leading to defective vesicle recycling. nih.govnih.gov This impairment is particularly detrimental to GABAergic inhibitory interneurons, which have a high rate of firing and thus a high demand for efficient vesicle recycling. oup.comresearchgate.net The resulting reduction in GABAergic neurotransmission leads to a state of disinhibition in the central nervous system, manifesting as the characteristic stiffness and spasms of SPS. oup.comresearchgate.net Studies in animal models have demonstrated that the administration of anti-amphiphysin antibodies can induce SPS-like symptoms, providing direct evidence for their pathogenic role. oup.com
Genetic and Molecular Aberrations in Centronuclear Myopathies
Centronuclear myopathies (CNM) are a group of inherited muscle disorders characterized by muscle weakness and the abnormal placement of nuclei in the center of muscle fibers. medlineplus.govoup.com Mutations in the BIN1 gene, which encodes for this compound 2, are a known cause of an autosomal recessive form of CNM. oup.cominstitut-myologie.org
Mutations in the BIN1 Gene and their Impact on Protein Function
The BIN1 gene produces several isoforms of the this compound 2 protein, with a specific isoform being crucial for muscle cell function. medlineplus.gov This muscle-specific isoform contains a BAR domain that senses and induces membrane curvature, a property essential for the formation of T-tubules. plos.org
Several mutations in the BIN1 gene have been identified in patients with CNM, including missense and nonsense mutations. medlineplus.govplos.org These mutations can impair the function of the this compound 2 protein in several ways:
Reduced Membrane Tubulation: Some mutations, such as K35N, D151N, and R154Q, located in the BAR domain, have been shown to diminish the protein's ability to deform membranes and form tubules. plos.org
Altered Protein Oligomerization: The D151N mutation has been found to interfere with the ability of this compound 2 to self-assemble into the higher-order structures necessary for membrane remodeling. plos.org
Decreased Protein Density on Membranes: The R154Q mutation results in a lower concentration of the protein on the membrane, which is believed to be the primary cause of its reduced tubulation capacity. plos.org
These functional defects ultimately lead to the production of an abnormal protein that cannot properly form T-tubules, resulting in the muscle weakness characteristic of centronuclear myopathy. medlineplus.gov
Disruption of T-Tubule Organization and Triad (B1167595) Structure
T-tubules are invaginations of the muscle cell plasma membrane (sarcolemma) that are essential for excitation-contraction coupling, the process that links a nerve impulse to muscle contraction. nih.govoup.com They form a network that penetrates deep into the muscle fiber, coming into close contact with the sarcoplasmic reticulum at structures called triads. biorxiv.orgembopress.org This proximity is critical for the rapid and synchronized release of calcium, which triggers muscle contraction. oup.com
This compound 2 is a key player in the biogenesis and maintenance of T-tubules. oup.comembopress.org It is thought that caveolae, small invaginations of the plasma membrane, may fuse to provide a platform for proteins like this compound 2 to initiate tubulation. elifesciences.org Mutations in BIN1 that impair the function of this compound 2 lead to disorganized and underdeveloped T-tubules. plos.orgoup.com This structural defect disrupts the triad, impairing excitation-contraction coupling and leading to the profound muscle weakness seen in patients with centronuclear myopathy. nih.govbiorxiv.org
Consequences for Muscle Physiology at the Cellular Level
This compound, particularly its muscle-specific isoform BIN1, is crucial for the structural and functional integrity of muscle cells. atlasgeneticsoncology.org Its primary role at the cellular level is in the organization and biogenesis of transverse tubules (T-tubules), which are invaginations of the plasma membrane essential for excitation-contraction (EC) coupling. ucl.ac.uknih.gov
Studies in Drosophila have demonstrated that while this compound is not essential for synaptic vesicle endocytosis in these organisms, it is indispensable for the proper organization of the T-tubule/sarcoplasmic reticulum system. atlasgeneticsoncology.orgvaincrealzheimer.org The absence of this compound leads to a severely disorganized T-tubule network, with fewer and misplaced T-tubule/sarcoplasmic reticulum junctions. atlasgeneticsoncology.org These structural defects directly impair the machinery of excitation-contraction coupling, the process that translates a neuronal signal into muscle contraction. atlasgeneticsoncology.orgvaincrealzheimer.org
At the molecular level, this compound 2 (BIN1) is concentrated at the T-tubules. ucl.ac.ukelifesciences.org Its ability to induce the formation of tubular invaginations from the plasma membrane is a key aspect of T-tubule biogenesis. ucl.ac.uk This function is dependent on a specific region of the protein, encoded by exon 10, which is a phosphoinositide-binding module. ucl.ac.uk The interaction with the lipid bilayer allows this compound to deform the membrane, a critical step in forming the tubular network of the T-system. ucl.ac.uk
Mutations in the human BIN1 gene are associated with centronuclear myopathy (CNM), a congenital muscle disorder characterized by structural abnormalities in T-tubules. nih.gov This further underscores the critical role of this compound in maintaining the architecture of muscle cells, which is essential for proper muscle function. nih.gov
Contribution to Alzheimer's Disease Pathogenesis
Genome-wide association studies (GWAS) have identified the BIN1 gene as the second most significant genetic risk factor for late-onset Alzheimer's disease (AD) after the APOE gene. elifesciences.orgfrontiersin.org The involvement of BIN1 in AD is complex, with evidence pointing towards its role in modulating both amyloid-β and Tau pathology.
Conversely, other research indicates a significant decrease in the total BIN1 protein level in sporadic AD cases compared to controls. plos.org This reduction was not observed in familial AD. plos.org Further detailed analyses suggest that the expression changes might be isoform-specific. One study found that the largest, brain-specific isoform of BIN1 (isoform 1) was significantly reduced in AD brains, while smaller isoforms were increased. researchgate.net Another analysis also pointed to a reduction in neuronal BIN1 but an increase in a ubiquitous isoform in AD brains. frontiersin.org This altered expression of different BIN1 isoforms could have diverse molecular implications, affecting processes such as endocytosis and membrane trafficking. ucl.ac.uknih.gov
A significant body of evidence suggests that BIN1's contribution to AD risk is mediated, at least in part, through its interaction with the Tau protein. vaincrealzheimer.orgfrontiersin.org Tau is a microtubule-associated protein that forms neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease, when it becomes hyperphosphorylated.
Direct physical interaction between BIN1 and Tau has been demonstrated in human neuroblastoma cells and mouse brains. vaincrealzheimer.org This interaction is mediated by the SH3 domain of BIN1 and the proline-rich domain of Tau. frontiersin.orgnih.gov Importantly, the phosphorylation of Tau within its proline-rich domain can decrease its interaction with the BIN1 SH3 domain. frontiersin.orgnih.gov Given that Tau is abnormally hyperphosphorylated in AD, this altered interaction could disrupt normal cellular functions. frontiersin.org
Furthermore, research indicates that increased BIN1 expression is associated with a greater Tau load in AD brains, but not with amyloid plaque burden. vaincrealzheimer.org In Drosophila models, reducing the expression of the BIN1 ortholog, Amph, was found to suppress the neurotoxicity caused by human Tau. vaincrealzheimer.org A recent study also showed that a fragment of BIN1, generated by the enzyme legumain, can accelerate the aggregation and propagation of Tau. plos.org These findings collectively support a model where BIN1 modulates Tau pathology, thereby contributing to the neurodegenerative process in Alzheimer's disease. vaincrealzheimer.orgnih.gov
This compound's isoform, BIN1, plays a role in synaptic function, and its dysregulation in Alzheimer's disease likely contributes to the synaptic dysfunction that is a core feature of the disease. BIN1 is involved in synaptic endocytic trafficking. nih.gov
Research has shown that BIN1 is enriched at inhibitory GABAergic presynaptic terminals in primary neurons and the brain. nih.gov A reduction in BIN1 levels leads to a specific decrease in the density of these inhibitory synapses and an increase in neuronal excitability. nih.gov This hyperexcitability is an early event in AD pathogenesis. elifesciences.org The loss of BIN1 also appears to increase the release and endocytosis of inhibitory synaptic vesicles, leading to the exhaustion of presynaptic endosomes. nih.gov
Furthermore, increasing the expression of the major neuronal isoform of human BIN1 in cultured rat hippocampal neurons has been shown to induce network hyperexcitability, increase the frequency of both excitatory and inhibitory synaptic transmission, and elevate calcium transients. elifesciences.orgbiorxiv.orgbiorxiv.org This effect on neuronal activity appears to be dependent on Tau, as Tau reduction can prevent BIN1-induced network hyperexcitability. biorxiv.orgbiorxiv.org The mechanism may involve an interaction between BIN1, Tau, and L-type voltage-gated calcium channels. elifesciences.orgbiorxiv.org Given that endocytic recycling is crucial for synaptic function, and BIN1 is a regulator of this process, alterations in BIN1 function due to AD risk variants could directly disrupt synaptic integrity and contribute to cognitive decline. frontiersin.orgunl.pt
Involvement in Cancer Development and Progression
This compound 2, or BIN1, is recognized as a tumor suppressor gene, and its attenuation is a frequent event in a variety of human cancers, including those of the breast, prostate, skin, lung, and colon. atlasgeneticsoncology.orgresearchgate.net The function of BIN1 as a tumor suppressor is multifaceted, involving the regulation of cell cycle, apoptosis, and cellular signaling pathways. nih.govcancerindex.org
One of the key mechanisms of BIN1's tumor suppressor activity is its interaction with the c-Myc oncoprotein. nih.govpnas.org BIN1 can bind to the Myc box regions of c-Myc, thereby inhibiting its ability to cause malignant cell transformation. nih.govpnas.org The expression of BIN1 has been found to be significantly reduced or undetectable in many carcinoma cell lines and primary tumors. nih.gov Reintroducing BIN1 into tumor cells that lack its endogenous expression can inhibit their growth. nih.govsigmaaldrich.com
In addition to its interaction with c-Myc, BIN1 can inhibit oncogenic transformation by other proteins such as adenovirus E1A and mutant p53. atlasgeneticsoncology.org Aberrant splicing of BIN1 has been identified as a mechanism for the loss of its tumor suppressor function in melanoma. pnas.org In these cancer cells, an exon that is normally specific to brain tissue is inappropriately included in the BIN1 protein, which abolishes its anti-tumor activities. pnas.org
Mouse genetic studies have provided further evidence for BIN1's role as a tumor suppressor. The loss of Bin1 has been shown to increase the incidence of lung and liver cancers during aging. aacrjournals.org Moreover, in mouse models of breast and colon cancer, the deletion of Bin1 leads to the progression of tumors to more aggressive malignant states. atlasgeneticsoncology.org In breast cancer, reduced BIN1 expression is associated with increased metastasis and a poorer clinical outcome. atlasgeneticsoncology.org
Molecular Mechanisms of BIN1 Downregulation in Malignancy
This compound 2, also known as Bridging Integrator 1 (BIN1), functions as a tumor suppressor, and its downregulation is a frequent event in the progression of various cancers, including metastatic prostate cancer and non-small cell lung cancer. nih.govatlasgeneticsoncology.orgcancerindex.org The mechanisms leading to its reduced expression are multifaceted and involve transcriptional repression and epigenetic silencing.
One of the primary mechanisms involves the oncoprotein c-Myc. atlasgeneticsoncology.orgresearchgate.net In normal cells, BIN1 interacts with and inhibits the oncogenic activity of c-Myc. researchgate.netnih.gov However, in many cancer cells, c-Myc is overexpressed and can, in turn, repress the transcription of the BIN1 gene. researchgate.netresearchgate.net This creates a feedback loop that facilitates unchecked cell transformation. researchgate.net Specifically, c-Myc overexpression blocks the transcriptional activity of Miz-1, a factor that normally stimulates BIN1 transcription. researchgate.net This suppression of BIN1 releases its inhibitory control over poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. researchgate.netresearchgate.net The resulting increase in PARP1 activity enhances DNA repair capabilities, allowing cancer cells to acquire resistance to DNA-damaging chemotherapeutic agents like cisplatin. atlasgeneticsoncology.orgcancerindex.orgresearchgate.net
Epigenetic modifications are another key driver of BIN1 silencing. Loss of BIN1 expression has been observed in several human cancers without any corresponding genetic mutation, pointing towards epigenetic inactivation. tandfonline.com One such mechanism is the loss of the SNF5 (also known as SMARCB1/INI1) subunit of the SWI/SNF chromatin remodeling complex, which is common in aggressive pediatric rhabdoid tumors. tandfonline.com SNF5 normally recruits the SWI/SNF complex to the BIN1 promoter to maintain its expression. tandfonline.com Loss of SNF5 leads to a marked reduction in BIN1 expression, which contributes to the proliferation of these tumors. tandfonline.com Promoter hypermethylation has also been suggested as a potential cause for BIN1 downregulation in some cancers. tandfonline.com
Altered Splicing and Oncogenic Pathways
In addition to downregulation, the tumor-suppressing function of BIN1 can be inactivated through aberrant alternative splicing. atlasgeneticsoncology.org This process generates protein isoforms that lack their normal anti-cancer activities. A well-documented example is the inclusion of a specific exon, known as exon 12A, into the BIN1 mRNA. nih.gov This tumor-specific splicing event is observed in malignancies like melanoma and breast cancer. atlasgeneticsoncology.orgnih.gov
The inclusion of exon 12A disrupts the region of the BIN1 protein responsible for binding to c-Myc. nih.govnih.gov As a result, this aberrantly spliced isoform can no longer suppress the oncogenic functions of c-Myc, contributing to malignant progression. nih.govmdpi.com The splicing factor Serine/Arginine-Rich Splicing Factor 1 (SRSF1) has been identified as a key regulator of this process. Overexpression of SRSF1, which is common in various cancers, promotes the inclusion of exon 12A in BIN1 transcripts, thereby abolishing its tumor suppressor activity. nih.govnih.gov This highlights a pathway where dysregulation of splicing factors directly contributes to oncogenesis by altering the function of tumor suppressor genes like BIN1. embopress.org
| Splicing Event | Associated Cancer | Regulating Factor | Molecular Consequence |
|---|---|---|---|
| Inclusion of Exon 12A | Melanoma, Breast Cancer | SRSF1 (Upregulation) | Abolishes BIN1 binding to c-Myc, loss of tumor suppressor function. nih.govnih.gov |
| General Missplicing | Metastatic Prostate Cancer | Not specified | Inactivation of BIN1's anti-proliferative and cell death-inducing activities. atlasgeneticsoncology.org |
Role in Other Muscle Disorders (e.g., Myotonic Dystrophies)
This compound's role in muscle is critical, and its dysregulation is implicated in disorders beyond congenital myopathies. In myotonic dystrophies (DM), a key pathological feature is the mis-splicing of numerous pre-mRNAs, and BIN1 is one of the affected genes. nih.govnih.gov This altered splicing is considered a partial contributor to the muscle defects seen in DM, such as muscle weakness and myotonia. nih.govresearchgate.net
The muscle-specific isoform of BIN1, which includes exon 11, is essential for the proper formation and maintenance of T-tubules—invaginations of the muscle cell membrane crucial for excitation-contraction coupling. nih.govembopress.orgbiologists.com In myotonic dystrophy, altered splicing leads to a reduction in this muscle-specific isoform. nih.gov The resulting BIN1 protein, lacking the functionality conferred by exon 11, is unable to effectively promote membrane tubulation. nih.gov This leads to disorganized T-tubules and abnormal triad structures (the junction between a T-tubule and the sarcoplasmic reticulum), which are histopathological hallmarks shared between myotonic dystrophy and some centronuclear myopathies. nih.govembopress.org
Cardiovascular Implications (e.g., Cardiomyopathy, Arrhythmia)
In the heart, BIN1 is essential for maintaining the structure of cardiac T-tubules, which are vital for synchronous calcium release and coordinated contraction of cardiomyocytes. nih.govahajournals.org Downregulation of BIN1 is linked to severe cardiovascular conditions, including ventricular cardiomyopathy and arrhythmia, which can precede heart failure. nih.govcancerindex.org
Studies have shown that BIN1 protein levels are decreased in failing hearts. nih.govahajournals.org This loss of BIN1 is directly associated with the disorganization and loss of the T-tubule network. nih.govahajournals.org Since BIN1 is responsible for folding the T-tubule membrane and trafficking L-type calcium channels to these structures, its reduction leads to a heterogeneous and dyssynchronous release of calcium during the cardiac cycle. ahajournals.org This impaired calcium handling can provoke arrhythmias. ahajournals.orgmsdmanuals.com Furthermore, targeted disruption of the Bin1 gene in animal models results in a fatal perinatal cardiomyopathy, underscoring its fundamental role in cardiac development and function. ahajournals.org The interaction between BIN1 and the lipid phosphatidylinositol-4,5-bisphosphate (PIP2) appears to be critical for T-tubule maintenance, and depletion of PIP2 can mimic the T-tubule disruption seen in heart failure. nih.gov
| Condition | Role of this compound (BIN1) | Mechanism | Functional Consequence |
|---|---|---|---|
| Cardiomyopathy | Essential for T-tubule structure and maintenance. nih.gov | BIN1 downregulation leads to T-tubule loss and disorganization. ahajournals.org | Impaired excitation-contraction coupling, heart failure. nih.govahajournals.org |
| Arrhythmia | Regulates localization of L-type Ca2+ channels and synchronous Ca2+ release. ahajournals.org | Loss of BIN1 causes dyssynchronous and heterogeneous Ca2+ release. nih.govahajournals.org | Increased susceptibility to cardiac arrhythmias. msdmanuals.com |
Mechanisms in Neural Hyperexcitation and Seizure Activity
In the central nervous system, this compound I plays a critical role in synaptic vesicle endocytosis, the process of recycling vesicles after neurotransmitter release. nih.gov During periods of intense neuronal activity, such as neural hyperexcitation or seizures, there is an excessive influx of calcium into the presynaptic terminal. lonza.com This triggers a novel regulatory mechanism involving this compound I.
Under these conditions of hyperexcitation, the calcium-activated protease calpain cleaves this compound I. nih.govlonza.com This cleavage results in truncated forms of this compound I that can no longer effectively bind to dynamin, a protein essential for pinching off newly formed vesicles from the membrane. nih.govlonza.com Overexpression of these truncated forms inhibits synaptic vesicle endocytosis. lonza.com This calpain-dependent cleavage of this compound I acts as a brake on synaptic vesicle recycling during periods of high-frequency stimulation. nih.gov By inhibiting endocytosis, this mechanism may serve a neuroprotective role, preventing the excitotoxicity that would result from sustained, high-frequency neurotransmitter release. nih.gov Studies have shown that inhibiting calpain can prevent synaptic depression induced by high-frequency stimulation, and that calpain-dependent this compound I cleavage can attenuate seizures induced by agents like kainate. nih.govlonza.com Congenital deficiency of this compound in mice also leads to increased seizure susceptibility due to impaired vesicle recycling. oup.com
Subversion by Viral Pathogens
Host cell proteins are often co-opted by viruses to facilitate their replication. Amphiphysins are a target for subversion by alphaviruses, a genus that includes pathogens like Chikungunya, Semliki Forest (SFV), and Sindbis (SINV) viruses. nih.govplos.org The alphaviral non-structural protein 3 (nsP3) contains a poorly conserved C-terminal region that is rich in proline residues. nih.govmdpi.com
This proline-rich region contains a specific motif that serves as a high-affinity binding site for the Src-homology 3 (SH3) domain of both this compound-1 and BIN1/amphiphysin-2. nih.govplos.orgmdpi.com Upon infection, the nsP3 protein avidly binds to host amphiphysins, causing a dramatic relocalization of these proteins to the sites of viral replication complexes within the infected cell. nih.govplos.org This recruitment is crucial for the virus; mutations in the nsP3 protein that disrupt the this compound-binding motif, or silencing of this compound-2 expression, lead to significantly impaired viral RNA replication. nih.govplos.org The interaction is so critical that an SFV mutant with a binding-defective nsP3 showed significantly decreased mortality in an animal model. nih.govplos.org This establishes the SH3 domain-mediated recruitment of amphiphysins by nsP3 as a key host-pathogen interaction that promotes alphavirus replication. nih.gov
Modulation of Viral Replication Cycles
This compound, a key regulator of membrane dynamics, has been identified as a host factor that is manipulated by various viruses to facilitate their replication cycles. Its canonical role in clathrin-mediated endocytosis makes it a target for viral entry; however, its involvement extends to more direct roles in viral RNA synthesis, protein trafficking, and virion budding. Viruses have evolved mechanisms to recruit this compound to specific cellular locations, often through interactions between viral proteins and the Src-homology 3 (SH3) domain of this compound, thereby co-opting its membrane-remodeling functions for viral propagation.
Alphavirus Replication
A significant body of research highlights a crucial interaction between this compound and the non-structural protein 3 (nsP3) of alphaviruses, including Chikungunya (CHKV), Sindbis (SINV), and Semliki Forest viruses (SFV). plos.orgnih.gov The nsP3 protein contains a conserved carboxy-terminal proline-rich motif that serves as a binding site for the SH3 domains of this compound-1 and its isoform BIN1/amphiphysin-2. plos.orgnih.gov
Upon alphavirus infection, this compound is dramatically redistributed within the host cell, moving to and co-localizing with nsP3 at viral replication complexes. plos.orgresearchgate.net This recruitment is dependent on the integrity of the proline-rich SH3 binding motif in nsP3. plos.org Studies have demonstrated that mutating this binding site in nsP3 or silencing the expression of this compound-2 leads to a significant impairment of viral RNA replication. plos.orgnih.govresearchgate.net While the formation of the viral replication spherules themselves does not seem to be affected, the subsequent synthesis of viral RNA is strongly suppressed. mdpi.com This indicates that the nsP3-amphiphysin interaction is a critical host-virus dependency that promotes the efficiency of the viral RNA synthesis step. plos.orgnih.gov Further research in mouse models has shown that infection with an SFV variant carrying a mutated nsP3 that cannot bind this compound results in significantly attenuated disease and decreased mortality, underscoring the in vivo relevance of this interaction. plos.orgnih.gov
Hepatitis C Virus Life Cycle
The non-structural protein 5A (NS5A) of the Hepatitis C virus (HCV) has been shown to interact with this compound II (also known as Bin1). nih.govresearchgate.net This interaction is mediated by a proline-rich region within NS5A and the SH3 domain of this compound II. nih.gov In cells that are persistently replicating HCV, endogenous this compound II co-localizes with NS5A. nih.gov this compound's ability to sense and induce membrane curvature is thought to be important in this context, potentially contributing to the formation of the specialized membranous web, which serves as the site for HCV replication. mdpi.comresearchgate.net While some initial studies suggested the interaction might be dispensable for the replication of certain subgenomic viral RNAs in cell culture, the conservation of this interaction and the known functions of both proteins suggest it holds physiological relevance for the complete HCV life cycle. nih.govresearchgate.net
Epstein-Barr Virus Protein Trafficking
Epstein-Barr virus (EBV), a type of herpesvirus, utilizes this compound to control the trafficking of one of its key regulatory proteins. The Latent Membrane Protein 2A (LMP2A), which is implicated in maintaining viral latency, binds to both this compound 1 and 2. biopolymers.org.ua This binding occurs between the SH3 domain of this compound and three distinct proline-rich motifs located in the N-terminal tail of LMP2A. biopolymers.org.ua Research indicates that these motifs are interchangeable, with the presence of just one being sufficient to mediate the interaction. The functional consequence of this binding appears to be the regulation of LMP2A's intracellular transport and its secretion via exosomes. biopolymers.org.ua When the ability of LMP2A to bind this compound is experimentally removed, the viral protein is no longer detected in the exosomal fraction, suggesting that this compound is a critical partner in directing LMP2A to specific secretory pathways. biopolymers.org.ua
Influenza Virus Budding
This compound also plays a role in the late stages of the replication cycle of the influenza virus, specifically in the process of viral budding and release from the host cell. researchgate.net this compound, with its N-BAR domain, can tubulate membranes, creating constricted membrane necks that are precursors to vesicle scission. researchgate.net Experiments using in vitro systems have shown that the influenza virus M2 amphipathic helix (M2AH) can trigger the final scission of these membrane necks that have been pre-constricted by this compound-I. researchgate.net This suggests a two-step model where the host protein this compound is co-opted to generate the appropriate membrane curvature and constriction for the budding virion, after which the viral M2 protein executes the final membrane fission event, releasing the new virus particle. researchgate.net
Interactive Data Table: this compound in Viral Replication
The following table summarizes the interactions between this compound and various viral proteins, detailing the mechanism and its impact on the viral replication cycle.
| Virus Family | Virus | Viral Protein | This compound Isoform(s) | Interacting Domains | Proposed Role of this compound | Outcome of Interaction |
| Alphavirus | Chikungunya (CHKV), Sindbis (SINV), Semliki Forest (SFV) | Non-structural protein 3 (nsP3) | This compound-1, this compound-2 (Bin1) | nsP3 Proline-Rich Region ↔ this compound SH3 | Recruitment to replication complexes to promote viral genome synthesis. | Facilitates efficient viral RNA replication. plos.orgnih.govresearchgate.net |
| Flaviviridae | Hepatitis C Virus (HCV) | Non-structural protein 5A (NS5A) | This compound-2 (Bin1) | NS5A Proline-Rich Region ↔ this compound SH3 | Inducing membrane curvature for the formation of the viral replication "membranous web". | Potentially facilitates the HCV life cycle. mdpi.comnih.govresearchgate.net |
| Herpesviridae | Epstein-Barr Virus (EBV) | Latent Membrane Protein 2A (LMP2A) | This compound-1, this compound-2 | LMP2A Proline-Rich Motifs ↔ this compound SH3 | Regulates intracellular trafficking and exosomal secretion of the viral protein. | Directs LMP2A to exosomal pathways. biopolymers.org.ua |
| Orthomyxoviridae | Influenza A Virus | (Used in conjunction with M2 protein) | This compound-1 | This compound N-BAR domain | Induces membrane curvature and constriction to form the neck of the budding virion. | Cooperates with viral M2 protein to facilitate scission and release of new virions. researchgate.net |
Viii. Advanced Research Methodologies and Experimental Models
In Vitro Reconstitution Systems
In vitro reconstitution systems are powerful tools for studying the direct interactions and functional consequences of amphiphysin with lipid membranes and other proteins in a controlled environment, free from the complexity of the cellular milieu.
Liposome (B1194612) tubulation assays are a cornerstone of in vitro studies on this compound, providing direct evidence of its ability to induce membrane curvature. In these assays, purified this compound is incubated with synthetic lipid vesicles (liposomes), and the resulting changes in membrane morphology are typically visualized using electron microscopy.
Research has demonstrated that this compound can transform spherical liposomes into narrow tubules, a function critical for the formation of endocytic vesicles. embopress.org This tubulation activity is often studied in conjunction with dynamin, another key protein in endocytosis. This compound and dynamin can assemble into ring-like structures around the lipid tubules, and this compound has been shown to enhance the liposome-fragmenting activity of dynamin in the presence of GTP. embopress.org
The lipid composition of the liposomes is a critical factor in these assays. For instance, this compound 1 efficiently tubulates liposomes containing high concentrations of L-α-Phosphatidylserine (PS). nih.gov The presence of specific phosphoinositides, such as PtdIns(4,5)P2, is also known to be important for the recruitment and activation of dynamin, and its inclusion in liposomes can influence the stimulatory effect of this compound on dynamin's GTPase activity. nih.gov
Table 1: Experimental Parameters in this compound Liposome Tubulation Assays
| Parameter | Description | Example from Research |
|---|---|---|
| Protein Concentration | The concentration of purified this compound and other interacting proteins like dynamin. | 1.5 µg of this compound 1 incubated with 4 µg of liposomes. nih.gov |
| Lipid Composition | The specific types and ratios of lipids used to form the liposomes. | Liposomes composed of 74% (w/w) Folch fraction, 20% cholesterol, and 6% PtdIns(4,5)P2. nih.gov |
| Incubation Conditions | Temperature and duration of the incubation of proteins with liposomes. | Incubation at 37°C for 15 minutes. nih.gov |
| Visualization Technique | The method used to observe the morphology of the liposomes after incubation. | Negative-staining electron microscopy. nih.gov |
Giant Unilamellar Vesicles (GUVs) are cell-sized (1-100 µm) lipid bilayers that serve as a valuable model system for studying membrane dynamics and protein-lipid interactions using light microscopy techniques. okayama-u.ac.jpharvard.edu Their size allows for the direct visualization of membrane deformation and protein localization in real-time.
While detailed studies specifically using GUVs to investigate this compound are less common in the literature compared to liposome assays, the methodology is well-suited for this purpose. GUVs can be prepared with defined lipid compositions, including phosphoinositides like PIP2, which are crucial for this compound's function. okayama-u.ac.jp The electroformation method is a common technique for generating GUVs, although it is typically restricted to low ionic strength media. researchgate.net However, protocols have been developed to form GUVs under more physiologically relevant conditions. nih.gov
The interaction of proteins with GUVs can be observed by labeling either the protein or the lipids with fluorescent probes. This allows for the visualization of protein binding, clustering, and membrane remodeling events such as tubulation. Given this compound's established role in membrane curvature, GUVs represent a powerful platform for future investigations into the dynamics of this process at a larger scale than that offered by smaller liposomes.
Cell-Based Assays
Cell-based assays are essential for understanding the function of this compound within its native cellular context. These experiments provide insights into how this compound's activities are integrated into the complex network of cellular pathways.
Receptor-mediated endocytosis assays are widely used to assess the role of various proteins in this fundamental cellular process. A classic example is the transferrin uptake assay, which measures the internalization of transferrin, a protein that binds to its receptor on the cell surface and is subsequently endocytosed via clathrin-coated pits.
Studies have shown that overexpression of either this compound 1 or this compound 2 in COS cells leads to a significant reduction in transferrin uptake. nih.govnih.gov This dominant-negative effect is likely due to the sequestration of dynamin, preventing its recruitment to clathrin-coated pits. cam.ac.uk Interestingly, the co-expression of both this compound 1 and 2 rescues this endocytic defect, suggesting that the heterodimer of these two isoforms is the functional unit in clathrin-mediated endocytosis. nih.govnih.gov Furthermore, overexpression of the SH3 domain of this compound alone is sufficient to block receptor-mediated endocytosis. cam.ac.uk A truncated form of this compound I has also been shown to inhibit transferrin uptake. okayama-u.ac.jpokayama-u.ac.jp
Table 2: Effects of this compound Modulation on Transferrin Uptake
| Experimental Condition | Cell Type | Observed Effect on Transferrin Uptake | Reference |
|---|---|---|---|
| Overexpression of this compound 1 | COS cells | Potent block | nih.gov |
| Overexpression of this compound 2 | COS cells | Greatly reduced uptake | nih.gov |
| Co-expression of this compound 1 and 2 | COS cells | Rescue of endocytic defect | nih.govnih.gov |
| Overexpression of this compound 1 SH3 domain | COS-7 fibroblasts | Potent block | cam.ac.uk |
| Overexpression of truncated this compound I | Not specified | Inhibition | okayama-u.ac.jpokayama-u.ac.jp |
Modulating the expression levels of this compound through techniques like gene knockdown (e.g., using siRNA) and knockout (using gene editing technologies like CRISPR/Cas9) provides critical insights into its physiological functions.
This compound 1 knockout mice have been generated and exhibit defects in synaptic vesicle recycling, particularly under conditions of high stimulation. nih.gov These mice also show a dramatic reduction in the levels of this compound 2 specifically in the brain, indicating a co-regulatory relationship between the two isoforms in this tissue. nih.gov
Studies on this compound 2, also known as BIN1, have also utilized gene knockout approaches. In human induced neurons, BIN1 knockout resulted in a narrowing of early endosomes, a phenotype that could be rescued by the re-expression of a specific neuronal isoform of BIN1 (BIN1iso1). nih.gov This highlights the role of specific this compound isoforms in regulating endosomal dynamics. In primary neuronal cultures, knockdown of BIN1 led to enlarged early endosomes. royalsocietypublishing.org
Microscopy is an indispensable tool for studying the subcellular localization and dynamic behavior of this compound.
Immunofluorescence is a technique that uses antibodies to label specific proteins within fixed cells, allowing for their visualization. This method has been used to show that this compound is highly concentrated in the nerve terminals of the cerebellum. cam.ac.uk In spinal cord sections, immunofluorescence reveals a punctate staining pattern around motor neuron cell bodies, which is indicative of a synaptic localization. nih.gov
Live-cell imaging techniques enable the observation of this compound dynamics in real-time. While specific live-cell imaging studies focusing on fluorescently tagged this compound are not extensively detailed in the provided context, the methodologies are well-established for studying endocytosis. Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy are particularly powerful for visualizing events at the plasma membrane, such as the formation of clathrin-coated pits and the recruitment of endocytic proteins. harvard.edunih.govmdpi.com This approach allows for the detailed analysis of the dynamics of individual endocytic events and is ideally suited for investigating the temporal and spatial recruitment of this compound to sites of endocytosis. harvard.edunih.govmdpi.com
Co-Immunoprecipitation and Protein Interaction Mapping
Co-immunoprecipitation (Co-IP) is a foundational technique for identifying and confirming protein-protein interactions within the cellular environment. This method utilizes an antibody specific to a "bait" protein, in this case, this compound, to isolate it from a cell lysate. Any "prey" proteins that are part of a complex with this compound are also pulled down and can subsequently be identified, typically by mass spectrometry. nih.govnih.govyoutube.com This approach has been pivotal in mapping the intricate network of interactions that position this compound as a central scaffold protein in clathrin-mediated endocytosis. embopress.orgthermofisher.com
Through Co-IP and other protein interaction mapping strategies, a number of key binding partners for this compound have been identified. These interactions are predominantly mediated by its C-terminal SH3 (Src homology 3) domain, which recognizes and binds to proline-rich domains (PRDs) on its target proteins. embopress.orgthermofisher.comcam.ac.uk The heterodimerization of the two isoforms, this compound 1 and this compound 2, is also a crucial interaction that is thought to facilitate the efficient recruitment of multiple dynamin molecules. cam.ac.uk
| Interacting Protein | Function in Endocytosis | Interacting Domain on this compound | Significance of Interaction |
|---|---|---|---|
| Dynamin | GTPase responsible for vesicle scission. | SH3 Domain | Crucial for recruiting dynamin to the neck of budding vesicles and stimulating its GTPase activity. cam.ac.uknih.gov |
| Synaptojanin | Lipid phosphatase involved in uncoating vesicles. | SH3 Domain | Recruited by this compound; competes with dynamin for binding to the SH3 domain. cam.ac.uknih.gov |
| Clathrin | Forms the polyhedral coat of the vesicle. | CLAP (Clathrin and AP-2 binding) Domain | Links this compound to the core coat machinery. nih.gov |
| AP-2 Complex | Adaptor protein complex linking clathrin to cargo receptors. | CLAP Domain | Aids in recruiting this compound to sites of endocytosis. nih.gov |
| Endophilin | BAR domain-containing protein involved in membrane curvature. | BAR Domain | Cooperates with this compound in sensing and generating membrane curvature. |
Biochemical and Biophysical Approaches
Quantifying the strength of protein-protein interactions is essential for understanding the dynamics of complex assembly. Various biophysical techniques are employed to measure the binding affinity between this compound and its partners, providing key parameters like the dissociation constant (Kd).
Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip as one protein (e.g., a partner protein) flows over another (e.g., an immobilized this compound domain). It provides real-time data on association and dissociation rates, allowing for precise calculation of binding affinity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. By titrating one protein into a solution containing its partner, a complete thermodynamic profile of the interaction, including Kd, enthalpy, and entropy, can be determined.
Fluorescence-Based Assays: Methods like fluorescence polarization/anisotropy can be used, where a fluorescently labeled ligand (e.g., a proline-rich peptide from dynamin) is titrated with the this compound SH3 domain. Binding causes the labeled peptide to tumble more slowly in solution, leading to a measurable change in the polarization of the emitted light. reddit.com
Studies using these methods have generally found that the interactions mediated by the this compound SH3 domain are of low to moderate affinity (in the micromolar range), which is characteristic of the transient and dynamic interactions required for the rapid assembly and disassembly of the endocytic machinery.
| Technique | Principle | Typical Output | Application for this compound |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in mass on a sensor surface via refractive index. | Association/dissociation rates (ka, kd), Dissociation constant (Kd). | Quantifying the binding kinetics of the SH3 domain with dynamin PRD peptides. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Determining the full thermodynamic profile of this compound-partner interactions. |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescent molecule upon binding. | Dissociation constant (Kd). | Measuring the affinity of SH3 domains for fluorescently-labeled peptides. reddit.com |
Given the critical interaction between this compound and the GTPase dynamin, a key area of research is understanding how this compound influences dynamin's enzymatic activity. Assays to measure GTPase activity typically involve incubating purified dynamin with GTP and quantifying the rate of GTP hydrolysis into GDP and inorganic phosphate (B84403) (Pi).
Research has consistently shown that this compound stimulates the GTPase activity of dynamin. nih.govresearchgate.netnih.gov This stimulatory effect is significantly enhanced in the presence of lipid membranes (liposomes), and its magnitude can depend on factors like liposome size and curvature. nih.govembopress.org The mechanism is thought to be twofold: the SH3 domain interaction helps recruit dynamin, while the BAR domain-induced membrane curvature helps organize dynamin oligomers into a conformation that is optimal for coordinated GTP hydrolysis and subsequent membrane fission. embopress.orgresearchgate.net
Structural Biology Techniques
X-ray crystallography provides atomic-resolution three-dimensional structures of proteins and their domains. This technique has been successfully applied to determine the structures of the two key functional domains of this compound: the N-terminal BAR domain and the C-terminal SH3 domain. nih.gov
The crystal structure of the this compound-2 (BIN1) SH3 domain revealed the canonical β-barrel fold typical of SH3 domains. embopress.orgcam.ac.uknih.gov More importantly, it highlighted specific structural features, such as a patch of negative electrostatic potential on the binding surface, which explains its specific requirement for binding to proline-rich motifs in dynamin that contain two critical arginine residues. embopress.orgcam.ac.uk The structure of the BAR domain from human BIN1/Amphiphysin II showed a banana-shaped homodimer, a hallmark of this domain family. nih.gov This crescent shape allows the domain's concave, positively charged face to bind to negatively charged curved membranes, providing a structural basis for its role in membrane tubulation. nih.gov
Cryo-electron microscopy (cryo-EM) is a powerful technique for visualizing the structure of large and often flexible macromolecular assemblies in a near-native state. It has been instrumental in understanding how this compound and dynamin cooperate to remodel membranes. elifesciences.orgportlandpress.com
Cryo-EM studies of this compound and dynamin co-assembled on lipid nanotubes have provided detailed snapshots of the fission machinery. nih.govnih.gov These studies show that the two proteins co-polymerize into helical scaffolds that wrap around the membrane tubule. nih.gov High-speed atomic force microscopy (HS-AFM), combined with EM, has revealed that upon GTP hydrolysis, these dynamin-amphiphysin helices undergo rearrangement, forming clusters. elifesciences.orgnih.govbiorxiv.org This clustering leads to membrane constriction in the protein-uncoated regions between the clusters, ultimately driving the fission of the vesicle. nih.gov These structural insights have been crucial in developing a mechanistic "clusterase" model for dynamin-mediated membrane fission, where this compound plays a key role in organizing the dynamin motor and controlling the size of the resulting vesicles. biorxiv.org
Genetic Models and In Vivo Studies
Genetic models are indispensable for elucidating the physiological roles of this compound in a whole-organism context. Through the targeted manipulation of genes in model organisms, researchers can investigate the consequences of this compound deficiency or dysfunction, providing critical insights into its functions in cellular and systemic processes.
The fruit fly, Drosophila melanogaster, serves as a powerful model organism for genetic studies due to its sophisticated genetic toolkit and the presence of a single this compound gene, simplifying the analysis of loss-of-function mutations. biologists.com Studies involving Drosophila this compound mutants have yielded unexpected findings that challenge the protein's presumed primary role in synaptic vesicle endocytosis.
Flies completely lacking this compound function are viable, which is surprising for a protein thought to be critical for a fundamental cellular process. biologists.comnih.gov However, these mutants are not without deficits; they are flightless and exhibit sluggish larval movement. biologists.com Detailed analysis of the larval neuromuscular junction in these mutants reveals no significant defects in synaptic vesicle endocytosis. nih.gov Instead, the primary defects are observed in the organization of the muscle excitation-contraction coupling machinery. nih.gov Specifically, there are severe structural abnormalities in the T-tubules of the muscles. nih.gov
At the molecular level, while endocytosis appears largely normal, the localization of several postsynaptic proteins is abnormal in this compound mutant flies. biologists.com This suggests a role for Drosophila this compound in organizing specialized membrane domains and localizing proteins rather than being essential for the endocytic process itself. biologists.com Misexpression of this compound in photoreceptor neurons leads to significant morphological defects, further supporting its role in membrane morphogenesis. biologists.com
These findings in Drosophila indicate that this compound's functions may be more diverse and context-dependent than previously thought, with a crucial role in muscle physiology and protein localization. biologists.comnih.gov
Table 1: Phenotypes of Drosophila this compound Mutants
| Feature | Observation in this compound Null Mutants | Reference |
|---|---|---|
| Viability | Viable to adulthood | biologists.comnih.gov |
| Motor Function | Flightless adults, sluggish larval movement | biologists.com |
| Synaptic Vesicle Endocytosis | No major defects observed | nih.gov |
| Muscle Structure | Severe defects in T-tubule organization | nih.gov |
| Protein Localization | Abnormal localization of postsynaptic proteins | biologists.com |
| Misexpression Phenotype | Morphological defects in photoreceptor neurons | biologists.com |
Mouse models have been instrumental in understanding the function of this compound in mammals, where two major isoforms, this compound 1 and this compound 2, are present. wikipedia.org Genetic knockout studies in mice have revealed critical roles for this compound in synaptic function and higher-order brain processes.
In mice where the gene for this compound 1 has been knocked out, there is a significant and selective reduction in the levels of this compound 2 in the brain. nih.gov This suggests a cooperative or stabilizing relationship between the two isoforms in the central nervous system. These knockout mice exhibit defects in synaptic vesicle recycling, which become apparent under conditions of high neuronal stimulation. nih.gov This indicates that while this compound may not be essential for baseline endocytosis, it is crucial for maintaining the efficiency of vesicle recycling during intense synaptic activity. nih.gov
The physiological consequences for this compound 1 knockout mice are severe. They have a higher mortality rate due to infrequent but irreversible seizures. nih.gov Behaviorally, these mice show significant deficits in learning and memory, highlighting the importance of this compound for cognitive functions. nih.gov These findings correlate the synaptic vesicle recycling defects with impairments in higher brain functions. nih.gov
Table 2: Characteristics of this compound 1 Knockout Mice
| Characteristic | Finding in this compound 1 KO Mice | Reference |
|---|---|---|
| This compound 2 Levels | Dramatic reduction in the brain | nih.gov |
| Synaptic Function | Defective synaptic vesicle recycling under stimulation | nih.gov |
| Viability | Increased mortality due to seizures | nih.gov |
| Cognitive Function | Major learning deficits | nih.gov |
The budding yeast, Saccharomyces cerevisiae, possesses two this compound homologs, Rvs161p and Rvs167p. Genetic screens in this model organism have been pivotal in dissecting the molecular functions of the Rvs proteins and their interaction networks.
Studies have shown that Rvs161p and Rvs167p function as an obligate heterodimer during vegetative growth. nih.gov This is a key structural and functional feature, as neither protein forms homodimers in vivo. nih.gov These proteins are implicated in several fundamental cellular processes, including the regulation of the actin cytoskeleton, endocytosis, and sporulation. nih.gov
To identify the cellular pathways in which the Rvs proteins operate, comprehensive synthetic lethal screens have been performed. These screens have revealed that mutations in either RVS161 or RVS167 are lethal in combination with mutations in genes involved in cell polarity, cell wall synthesis, and vesicle trafficking. nih.gov The identical set of 49 synthetic lethal interactions for both genes underscores their function as a heterodimeric complex. nih.gov These genetic interactions point to a role for the Rvs heterodimer in maintaining cell integrity and coordinating membrane trafficking events with the actin cytoskeleton. nih.gov
Table 3: Summary of Yeast Genetic Screens for Rvs Function
| Genetic Approach | Key Findings | Implicated Functions | Reference |
|---|---|---|---|
| Synthetic Lethal Screens | RVS161 and RVS167 share an identical set of 49 synthetic lethal interactions. | Cell polarity, cell wall synthesis, vesicle trafficking, mating. | nih.gov |
| Analysis of Protein-Protein Interactions | Rvs161p and Rvs167p form an obligate heterodimer. | Regulation of actin cytoskeleton, endocytosis, sporulation. | nih.gov |
Ix. Future Directions and Emerging Research Avenues
Elucidation of Novel Amphiphysin Interaction Partners
Identifying novel proteins that interact with this compound is a key area for future research. This compound's function is mediated through interactions with various proteins, notably via its SH3 domain and BAR domain. Known partners include dynamin, synaptojanin, clathrin, and AP-2, which are involved in clathrin-mediated endocytosis cam.ac.ukmolbiolcell.org. This compound also interacts with N-WASP, regulating actin assembly nih.gov. The SH3 domain of this compound IIb-1, a splice variant of this compound II, has been shown to interact with the C-terminal region of p73β, a protein similar to p53, influencing its transcriptional activity and cell death function nih.govbwise.kr. Another identified interaction partner is RIN3, a Rab5 GEF, which interacts with this compound II via its SH3 domain and is involved in the early endocytic pathway biologists.com.
Future studies utilizing advanced proteomic techniques, such as affinity purification coupled with mass spectrometry, and refined yeast two-hybrid screens are expected to uncover additional binding partners. These investigations will be crucial for constructing comprehensive protein interaction networks centered around this compound, providing a more complete picture of its cellular roles beyond known pathways like endocytosis. Understanding these novel interactions could reveal previously unappreciated functions of this compound in processes such as cytoskeletal regulation, cell signaling, and nuclear activities. For instance, studies have suggested that this compound II (BIN1) might be implicated in a signaling pathway linking the cortical cytoplasm to nuclear function through its interaction with Myc sdbonline.org. Research has also identified hundreds of new BIN1 interaction partners proteome-wide, many of which appear to participate in cell division, suggesting a critical role for BIN1 in regulating mitosis researchgate.net.
Comprehensive Mapping of this compound Post-Translational Modifications
Post-translational modifications (PTMs) significantly influence protein function, localization, and interactions. While some phosphorylation sites on this compound have been identified, a comprehensive map of all PTMs, including ubiquitination, acetylation, and methylation, is still needed. For example, this compound 1 is a substrate for cyclin-dependent kinase (cdk) 5 and undergoes phosphorylation in a region including serines 272, 276, and 285 sdbonline.org. It is also phosphorylated by the cdc2/cyclin B kinase complex in the same region sdbonline.org. The dephosphorylation of BIN1 is considered essential for the initiation of endocytosis researchgate.net.
Future research should focus on employing high-resolution mass spectrometry and PTM-specific antibodies to globally map this compound modifications under different physiological and pathological conditions abcam.comselectscience.net. Investigating the enzymes responsible for these modifications (kinases, phosphatases, ubiquitin ligases, etc.) and the functional consequences of specific PTMs will provide critical insights into how this compound activity is regulated. This knowledge is vital for understanding how dysregulation of this compound PTMs might contribute to disease states. Advanced detection techniques and the integration of PTM analysis into clinical diagnostics and therapeutic interventions are future avenues in PTM research abcam.com.
Mechanistic Insights into Tissue-Specific Functions of this compound Isoforms
Mammals express two main this compound genes, this compound 1 and this compound 2 (BIN1), which generate numerous splice variants exhibiting tissue-specific expression patterns cam.ac.ukresearchgate.netbiologists.com. This compound 1 is primarily found in neurons, while this compound 2 has multiple isoforms with broader or tissue-specific distributions, including muscle-specific variants cam.ac.ukresearchgate.netbiologists.comnih.govresearchgate.net. These isoforms possess distinct domain structures, leading to potentially diverse functions researchgate.netresearchgate.net. For instance, neuronal isoforms of BIN1 include clathrin-binding domains found in this compound 1, while the muscle-specific isoform localizes to T-tubules or the nucleus nih.gov.
Future research needs to elucidate the precise molecular mechanisms by which different this compound isoforms exert their tissue-specific functions. This involves identifying isoform-specific interaction partners, understanding how alternative splicing affects protein structure and function, and investigating the cellular environments that dictate isoform localization and activity researchgate.netresearchgate.net. Studies using tissue-specific knockout or knock-in models for specific isoforms will be invaluable in dissecting their unique roles in different cell types and physiological processes. For example, research suggests that this compound 1 and BIN1 have specialized functions depending on their splice isoforms and tissues where they are expressed, with neuronal isoforms potentially dedicated to endocytosis and non-neuronal isoforms playing a major role in plasma membrane remodeling and trafficking plos.org.
Advanced Understanding of this compound's Role in Disease Pathomechanisms
This compound is implicated in several diseases, including paraneoplastic neurological syndromes like stiff-person syndrome (SPS), centronuclear myopathy (CNM), and potentially Alzheimer's disease and cancer researchgate.netnih.govplos.orgnih.govnih.govanr.frfrontiersin.org. In SPS, autoantibodies targeting this compound are present and are thought to interfere with GABAergic neurotransmission nih.govoup.comresearchgate.net. Mutations in BIN1 (this compound 2) are linked to CNM and have been associated with increased susceptibility to late-onset Alzheimer's disease researchgate.netplos.orgnih.gov. BIN1 downregulation is also linked to cancer progression, and some isoforms may act as tumor suppressors researchgate.netnih.govnih.govjcancer.org.
Future research aims to gain a more advanced understanding of the precise pathomechanisms involving this compound in these conditions. This includes investigating how autoantibodies disrupt this compound function in autoimmune disorders, how BIN1 mutations lead to defective membrane remodeling and associated myopathies, and the exact role of this compound isoforms in tumor development and progression researchgate.netnih.govplos.orgnih.govnih.govanr.froup.comjcancer.org. Research is needed to clarify whether this compound antibodies in conditions like Alzheimer's or Parkinson's disease are causative or nonpathogenic bystanders nih.gov. Further dissecting the molecular and cellular consequences of this compound dysfunction will be crucial for identifying potential therapeutic targets.
Development of Experimental Models for this compound-Related Conditions
The availability of appropriate experimental models is critical for studying disease mechanisms and testing potential therapies. Existing models include this compound knockout mice, which exhibit neurological deficits and defects in synaptic vesicle recycling sdbonline.orgnih.gov. Drosophila models with disrupted this compound genes have also provided insights into its role in T-tubule organization in muscle plos.orgnih.gov. Passive transfer of anti-amphiphysin antibodies to rats has been used to model aspects of SPS oup.comresearchgate.net.
Q & A
Basic: What experimental approaches are recommended for investigating amphiphysin's role in clathrin-mediated endocytosis?
This compound facilitates membrane curvature and clathrin-coated vesicle formation during endocytosis. Key methodologies include:
- Co-immunoprecipitation (Co-IP): To identify binding partners like clathrin, dynamin, and synaptojanin .
- Immunofluorescence (IF): Localize this compound in cellular compartments using validated antibodies (e.g., ab244375 at 4 µg/ml in U-2 OS cells) .
- Knockout/Knockdown models: Assess functional consequences via siRNA or CRISPR-Cas9, followed by Western blot (WB) validation (e.g., 13379-1-AP antibody for WB) .
- Electron microscopy: Visualize membrane curvature defects in this compound-deficient cells .
Advanced: How can researchers address discrepancies in reported this compound molecular weights (e.g., 76 kDa predicted vs. 115–125 kDa observed)?
Discrepancies arise from post-translational modifications (PTMs) or isoform-specific splicing:
- PTM analysis: Use phosphatase/phosphatase inhibitor treatments in WB (e.g., 13379-1-AP detects ~125 kDa bands in RT4 lysate) .
- Isoform-specific antibodies: Design antibodies targeting unique regions of splice variants (e.g., ab244375 targets C-terminal residues 600–695) .
- Mass spectrometry: Confirm protein identity and modifications in tissue lysates .
Basic: What antibody validation criteria ensure specificity in this compound detection?
Key validation steps include:
- Application-specific testing: For WB, use lysates from tissues with known expression (e.g., cerebral cortex for this compound) .
- Knockout validation: Compare signal intensity in wild-type vs. AMPH−/− models .
- Cross-reactivity checks: Ensure no off-target binding in species beyond stated reactivity (e.g., ab244375 is human-specific; 13379-1-AP reacts with mouse/rat) .
Advanced: What experimental design principles apply to studying this compound isoforms (e.g., AMPH1 vs. AMPH2)?
- Isoform-specific primers/probes: Design RT-PCR primers spanning alternative exons (e.g., RefSeq variants NM_001635.3 and NM_145675.2) .
- Subcellular fractionation: Isolate membrane vs. cytosolic fractions to assess isoform localization .
- Functional redundancy assays: Perform rescue experiments in knockout models using isoform-specific cDNA constructs .
Basic: How should researchers handle conflicting data on this compound’s expression in non-neuronal tissues?
- Tissue-specific validation: Use IHC with positive controls (e.g., human colon/kidney for ab244375) .
- Quantitative methods: Compare mRNA (qPCR) and protein (WB) levels across tissues to confirm expression .
- Metadata analysis: Cross-reference datasets from public repositories (e.g., UniProt P49418) to identify consensus .
Advanced: What strategies mitigate bias in this compound-related data interpretation?
- Blinded analysis: Separate data collection and interpretation phases to reduce confirmation bias .
- Statistical rigor: Apply Bonferroni correction for multiple comparisons in high-throughput studies .
- Negative controls: Include isotype-matched IgG in IHC/IF to rule out nonspecific binding .
Basic: What are the best practices for replicating this compound knockout phenotypes in vivo?
- Model selection: Use established AMPH−/− mouse lines (e.g., B6;129S-Amphp<tm1Sud>/J) .
- Phenotypic consistency: Compare results across ≥3 independent cohorts to account for variability .
- Behavioral assays: Test synaptic function via electrophysiology or Morris water maze .
Advanced: How can computational modeling enhance understanding of this compound’s structural dynamics?
- Molecular dynamics (MD) simulations: Model BAR domain interactions with lipid bilayers .
- Cryo-EM data integration: Refine structural predictions using published this compound-clathrin complexes (e.g., PDB 1UR1) .
- Machine learning: Predict PTM sites (e.g., phosphorylation at Ser-276) using tools like NetPhos .
Basic: What resources are available for accessing this compound-related datasets?
- Public repositories: UniProt (P49418), NCBI Gene (ID 273), and ENSEMBL (ENSG00000078053) .
- Antibody validation data: Refer to cited applications in vendor documentation (e.g., 13379-1-AP validated in 9 WB studies) .
Advanced: How should researchers navigate ethical considerations in this compound-human subject studies (e.g., paraneoplastic disorders)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
